3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
3-bromo-2-methoxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-13-6-5(8)2-4(3-12-6)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDYUCKEWCVXTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564546 | |
| Record name | 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124432-63-9 | |
| Record name | 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124432-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2-methoxy-5-(trifluoromethyl)pyridine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine is a halogenated and trifluoromethylated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom, an electron-donating methoxy group, and an electron-withdrawing trifluoromethyl group, imparts a distinct chemical reactivity profile that is highly valuable in the construction of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications in drug discovery and agrochemical development. The strategic placement of these functional groups allows for selective transformations, making it an attractive intermediate for the synthesis of novel kinase inhibitors and other biologically active compounds.
Chemical and Physical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various solvent systems.
| Property | Value |
| CAS Number | 124432-63-9 |
| Molecular Formula | C₇H₅BrF₃NO |
| Molecular Weight | 256.02 g/mol |
| Melting Point | 45-46 °C |
| Boiling Point | 86-88 °C (at 21 Torr) |
| Density | 1.637 g/cm³ (Predicted) |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, and Methanol. |
| Appearance | Colorless to pale yellow solid or liquid. |
Synthesis and Reactivity
Synthesis
Plausible Synthetic Workflow:
Caption: Plausible synthetic workflow for this compound.
General Procedure (Hypothetical):
To a solution of 2-methoxy-5-(trifluoromethyl)pyridine in a suitable solvent (e.g., acetic acid or a halogenated solvent), a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) would be added portion-wise at a controlled temperature. The reaction mixture would be stirred for a period until the starting material is consumed, as monitored by techniques like TLC or GC-MS. Upon completion, the reaction would be quenched, and the product would be extracted with an organic solvent. The organic layer would then be washed, dried, and concentrated under reduced pressure. The crude product would be purified by a suitable method, such as column chromatography or recrystallization, to yield the desired this compound.
Reactivity and Key Experimental Protocols
The bromine atom at the 3-position of the pyridine ring is a key functional handle for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This makes the compound a valuable precursor for creating diverse molecular scaffolds.
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the construction of complex molecules.
Logical Relationship of Cross-Coupling Reactions:
Caption: Key cross-coupling reactions of this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)
This protocol is a generalized procedure for the Suzuki-Miyaura coupling of a bromopyridine derivative and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid or ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)
Experimental Workflow:
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Procedure:
-
To an oven-dried reaction vessel, add this compound, the boronic acid/ester, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the anhydrous and degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Applications in Drug Discovery and Development
Trifluoromethylpyridine moieties are prevalent in many biologically active compounds, including pharmaceuticals and agrochemicals. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of a molecule. While specific drug candidates synthesized directly from this compound are not prominently documented in publicly available literature, this building block is of significant interest for the synthesis of kinase inhibitors, particularly Janus kinase (JAK) inhibitors.
The JAK-STAT signaling pathway is a critical pathway in cytokine signaling that regulates cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers, making JAKs attractive therapeutic targets.
JAK-STAT Signaling Pathway:
Caption: Simplified diagram of the JAK-STAT signaling pathway and the site of action for JAK inhibitors.
The pyridine core of molecules derived from this compound can act as a hinge-binder in the ATP-binding pocket of kinases. The substituents at various positions can be tailored to achieve selectivity and potency for a specific kinase target.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):
-
¹H NMR: Two aromatic protons on the pyridine ring would appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm). A singlet corresponding to the methoxy group protons would be observed in the upfield region (around δ 4.0 ppm).
-
¹³C NMR: The spectrum would show seven distinct carbon signals. The carbon bearing the trifluoromethyl group would exhibit a quartet due to coupling with the fluorine atoms. The carbons of the pyridine ring would appear in the aromatic region, and the methoxy carbon would be in the upfield region.
-
¹⁹F NMR: A singlet would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy (Predicted): Characteristic absorption bands would be expected for:
-
C-H stretching of the aromatic ring and methoxy group.
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C=C and C=N stretching vibrations of the pyridine ring (typically in the 1600-1400 cm⁻¹ region).
-
C-O stretching of the methoxy group.
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Strong C-F stretching vibrations of the trifluoromethyl group (typically in the 1350-1100 cm⁻¹ region).
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C-Br stretching vibration.
Mass Spectrometry (MS) (Predicted):
-
The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Fragmentation would likely involve the loss of the methoxy group, bromine atom, and potentially rearrangements involving the trifluoromethyl group.
Safety and Handling
Based on available safety data sheets, this compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and agrochemical research. Its unique combination of functional groups allows for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, to generate diverse and complex molecular architectures. While specific applications in marketed drugs are not yet prominent, its potential as a precursor for kinase inhibitors and other biologically active molecules is significant. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in the development of novel therapeutics and other advanced materials.
An In-depth Technical Guide to the Synthesis of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of a primary synthesis pathway for 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine, a key intermediate in the development of pharmaceutical and agrochemical compounds. This document details the synthetic route, experimental protocols, and quantitative data to support research and development efforts. It should be noted that while the user requested information for "this compound," the preponderance of available literature and chemical database information points to the synthesis of its isomer, 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine (CAS Number: 1214377-42-0) . This guide will focus on the synthesis of this well-documented compound.
Primary Synthesis Pathway: Electrophilic Bromination
The most direct and well-documented method for the synthesis of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine is the electrophilic bromination of the precursor, 2-methoxy-3-(trifluoromethyl)pyridine. This reaction typically utilizes a brominating agent in the presence of a strong acid catalyst to achieve regioselective bromination.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine:
Reaction: Bromination of 2-methoxy-3-(trifluoromethyl)pyridine
Reagents:
-
2-methoxy-3-(trifluoromethyl)pyridine (1.0 eq)
-
1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) (1.35 eq)
-
Trifluoroacetic acid (TFA)
Procedure:
-
To a solution of 2-methoxy-3-(trifluoromethyl)pyridine (20.0 g, 113.0 mmol) in trifluoroacetic acid (80 mL), add 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (43.6 g, 152.0 mmol).
-
Stir the mixture at room temperature under an argon atmosphere for 18 hours.
-
Upon completion of the reaction, remove the trifluoroacetic acid by distillation under reduced pressure (50 mbar at 45 °C).
-
Suspend the residue in tert-butyl methyl ether (200 mL) and filter to remove the solid by-products. Wash the solid with an additional portion of tert-butyl methyl ether (50 mL).
-
Concentrate the filtrate under reduced pressure.
-
Suspend the resulting residue in ethyl acetate (50 mL) and filter again to remove any remaining insoluble solids. Wash the solids with ethyl acetate (50 mL).
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with a mixture of heptane and tert-butyl methyl ether (5:1, 20 mL) and filter to remove any further insoluble material.
-
Purify the filtrate by silica gel column chromatography, eluting with a gradient of heptane/ethyl acetate (from 100/0 to 90/10).
-
The crude product obtained from the column is then filtered through a plug of sodium bicarbonate (20 g).
-
The filtrate is concentrated under reduced pressure to yield a golden yellow oil (27.9 g).
-
For further purification, dissolve the oil in heptane (20 mL) and filter through a plug of silica gel (80 g), eluting with heptane.
-
Evaporation of the solvent under reduced pressure affords 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine as a colorless oil (22.5 g, 74% yield).[1][2]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2-methoxy-3-(trifluoromethyl)pyridine | [1] |
| Product | 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | [1][3][4] |
| CAS Number | 1214377-42-0 | [3][4] |
| Molecular Formula | C₇H₅BrF₃NO | [1][3][4] |
| Molecular Weight | 256.02 g/mol | [1][3][4] |
| Yield | 74% | [1] |
| Appearance | Colorless oil | [1] |
| ¹H-NMR (400MHz, DMSO-d₆) | δ 4.03 (s, 3H), 7.95 (d, 1H), 8.4 (d, 1H) | [1] |
Alternative Synthesis Pathway: Nucleophilic Aromatic Substitution
An alternative theoretical pathway to a bromo-methoxy-(trifluoromethyl)pyridine isomer involves the nucleophilic aromatic substitution of a dihalogenated precursor. For the synthesis of the target compound, this would involve the methoxylation of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine.
Synthesis Workflow and Logic
The following diagram illustrates the primary synthesis pathway for 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine.
Caption: Synthesis of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine.
This diagram outlines the direct conversion of the starting material to the final product through electrophilic bromination, highlighting the key reagents and conditions involved in the process.
References
- 1. asianpubs.org [asianpubs.org]
- 2. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | C7H5BrF3NO | CID 53393182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | [frontierspecialtychemicals.com]
In-Depth Technical Guide: Spectroscopic Data for 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural features, including the bromine atom, the methoxy group, and the trifluoromethyl group, make it a versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound and its derivatives. This guide provides a detailed overview of the available spectroscopic data for this compound, along with general experimental protocols for acquiring such data.
Chemical Structure and Properties
IUPAC Name: this compound CAS Number: 124432-63-9 Molecular Formula: C₇H₅BrF₃NO Molecular Weight: 256.02 g/mol
Spectroscopic Data Summary
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) | Assignment |
| ¹H | ~8.3 | Doublet | J ≈ 2.0 | H-6 |
| ¹H | ~7.9 | Doublet | J ≈ 2.0 | H-4 |
| ¹H | ~4.0 | Singlet | - | -OCH₃ |
| ¹³C | ~160 | Singlet | - | C-2 |
| ¹³C | ~150 (q) | Quartet | J (C-F) ≈ 4 | C-5 |
| ¹³C | ~145 | Singlet | - | C-6 |
| ¹³C | ~135 (q) | Quartet | J (C-F) ≈ 35 | -CF₃ |
| ¹³C | ~120 | Singlet | - | C-4 |
| ¹³C | ~110 | Singlet | - | C-3 |
| ¹³C | ~55 | Singlet | - | -OCH₃ |
Note: Predicted values are based on structure-activity relationships and data from similar substituted pyridines. Actual experimental values may vary.
Table 2: Predicted Mass Spectrometry Data
| Ionization Mode | Predicted m/z | Relative Abundance | Assignment |
| EI | 255/257 | High | [M]⁺ (showing isotopic pattern for Br) |
| EI | 224/226 | Moderate | [M - OCH₃]⁺ |
| EI | 176/178 | Moderate | [M - CF₃ - O]⁺ |
| EI | 146 | Moderate | [M - Br - CF₃]⁺ |
Note: Fragmentation patterns are predicted based on common fragmentation pathways for halogenated and methoxy-substituted aromatic compounds.
Table 3: Predicted Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data
| Spectroscopy | Predicted Absorption | Functional Group Assignment |
| IR | ~3100-3000 cm⁻¹ | C-H stretch (aromatic) |
| IR | ~2950-2850 cm⁻¹ | C-H stretch (methyl) |
| IR | ~1600-1450 cm⁻¹ | C=C and C=N stretch (aromatic ring) |
| IR | ~1300-1200 cm⁻¹ | C-O stretch (aryl ether) |
| IR | ~1150-1050 cm⁻¹ | C-F stretch (trifluoromethyl) |
| IR | ~700-600 cm⁻¹ | C-Br stretch |
| UV-Vis | ~220-230 nm, ~270-280 nm | π → π* transitions of the pyridine ring |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Researchers should adapt these methods based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
-
2D NMR (Optional): For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) can be performed.
Caption: Workflow for NMR Spectroscopic Analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Data Acquisition (EI-MS):
-
Introduce the sample into the ion source (direct insertion probe or via GC).
-
Use a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-350).
-
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution directly into the ESI source.
-
Optimize source parameters (e.g., capillary voltage, cone voltage) to achieve good signal intensity.
-
Acquire the spectrum in positive or negative ion mode.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) should be evident.
Caption: General Workflow for Mass Spectrometry.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Solution: Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl, KBr).
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or salt plates.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, hexane). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to serve as a blank.
-
Fill a second quartz cuvette with the sample solution.
-
Scan the wavelength range from approximately 200 to 400 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ) and calculate the molar absorptivity (ε) if the concentration is known.
Signaling Pathways and Logical Relationships
While this compound is primarily a synthetic intermediate, its derivatives are often designed to interact with specific biological targets. The logical workflow for utilizing this compound in drug discovery is outlined below.
Caption: Drug Discovery Workflow using the Core Compound.
Conclusion
This technical guide provides a summary of the expected spectroscopic data for this compound and outlines the standard experimental protocols for their acquisition. While experimentally verified spectra for this specific compound are not widely published, the information presented here, based on established spectroscopic principles and data from analogous structures, serves as a valuable resource for researchers in the fields of chemical synthesis and drug development. The provided workflows offer a logical framework for the characterization and utilization of this important chemical entity.
An In-depth Technical Guide to 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine (CAS: 1214377-42-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has emerged as a critical building block in medicinal chemistry and drug discovery. Its unique structural features, including a reactive bromine atom, an electron-donating methoxy group, and an electron-withdrawing trifluoromethyl group, make it a versatile synthon for the construction of complex heterocyclic molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel pharmaceuticals.
The trifluoromethylpyridine scaffold is of particular interest in drug design due to the advantageous properties conferred by the trifluoromethyl group. These include enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These attributes can lead to optimized pharmacokinetic profiles and greater efficacy of drug candidates.
Physicochemical and Spectroscopic Data
A summary of the available physicochemical and spectroscopic data for this compound is presented below. While some experimental data is available, certain properties are based on predicted values and should be considered as such.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1214377-42-0 | [1] |
| Molecular Formula | C₇H₅BrF₃NO | [1] |
| Molecular Weight | 256.02 g/mol | [1] |
| Physical Form | Colorless to yellow liquid/oil | Various Suppliers |
| Boiling Point | 86-88 °C @ 21 Torr | [2] |
| Density | 1.637±0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | [2] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |
Table 2: Spectroscopic Data
| Spectrum Type | Data |
| ¹H NMR (400MHz, DMSO-d₆) | δ 4.03 (s, 3H), 7.95 (d, 1H), 8.4 (d, 1H)[3] |
| ¹³C NMR | Predicted shifts: Aromatic carbons (approx. 110-160 ppm), Methoxy carbon (approx. 55-60 ppm), Trifluoromethyl carbon (quartet, approx. 120-125 ppm). |
| ¹⁹F NMR | A singlet corresponding to the CF₃ group is expected. |
| Infrared (IR) | Expected peaks: C-H stretching (aromatic and aliphatic), C=C and C=N stretching (aromatic ring), C-O stretching (methoxy group), C-F stretching (trifluoromethyl group), C-Br stretching. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) and isotopic peak for bromine (M+2) are expected. Fragmentation may involve loss of the methoxy group, bromine, or trifluoromethyl group. |
Synthesis and Experimental Protocols
The synthesis of this compound is crucial for its application in further chemical transformations. A general and effective method for its preparation has been reported.
Synthesis of this compound
A common synthetic route involves the bromination of 2-methoxy-3-(trifluoromethyl)pyridine.
Experimental Protocol:
-
Step 1: To a solution of 2-methoxy-3-(trifluoromethyl)pyridine (20.0 g, 113.0 mmol) in trifluoroacetic acid (TFA, 80 mL), add 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (43.6 g, 152.0 mmol).[3]
-
Step 2: Stir the mixture at room temperature for 18 hours under an inert atmosphere (e.g., argon).[3]
-
Step 3: After the reaction is complete, remove the TFA by distillation under reduced pressure (50 mbar at 45 °C).[3]
-
Step 4: Purify the residue by silica gel column chromatography, eluting with a heptane/ethyl acetate gradient (from 100/0 to 90/10).[3]
-
Step 5: The crude product can be further purified by filtration through a plug of sodium bicarbonate to yield the final product as a colorless oil.[3]
Caption: Synthetic workflow for this compound.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of several high-profile drug candidates. Its utility stems from the ability to use the bromine atom as a handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments.
Intermediate in the Synthesis of Icenticaftor
Icenticaftor (QBW251) is a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, investigated for the treatment of cystic fibrosis and chronic obstructive pulmonary disease (COPD). This compound is a key starting material in the synthesis of the picolinic acid core of Icenticaftor.
Precursor for PI3K Inhibitors
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers. Dihydro-pyrido-oxazine derivatives, synthesized from this compound, have been patented as potent PI3K inhibitors.
Experimental Protocol Snippet (Cross-Coupling Reaction):
A mixture of the amine precursor, 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine, a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu) in a suitable solvent (e.g., dioxane) is degassed. A palladium catalyst (e.g., Pd₂(dba)₃) is then added, and the reaction mixture is heated to afford the coupled product.
Caption: Use in the synthesis of PI3K inhibitors.
The PI3K Signaling Pathway
The PI3K pathway is a key target in cancer therapy. The development of inhibitors for this pathway is an active area of research.
Caption: Overview of the PI3K signaling pathway and the point of inhibition.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Table 3: Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
It is essential to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is a strategically important building block for the synthesis of complex, biologically active molecules. Its utility has been demonstrated in the development of promising drug candidates, including Icenticaftor and novel PI3K inhibitors. The presence of the trifluoromethylpyridine moiety offers significant advantages in medicinal chemistry, making this compound a valuable tool for researchers and professionals in the field of drug development. Further exploration of its reactivity and applications is likely to yield new therapeutic agents in the future.
References
- 1. 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | C7H5BrF3NO | CID 53393182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 124432-63-9 CAS MSDS (3-Bromo-2-methoxy-5-trifluoromethylpyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine | 1214377-42-0 [chemicalbook.com]
Physical and chemical properties of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document collates available data on its properties, outlines general synthetic considerations, and addresses the current landscape of its experimental characterization.
Compound Identification and Physical Properties
This compound is a halogenated and trifluoromethylated pyridine compound. Its core structure consists of a pyridine ring substituted with a bromine atom, a methoxy group, and a trifluoromethyl group.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 124432-63-9 |
| Molecular Formula | C₇H₅BrF₃NO |
| Molecular Weight | 256.02 g/mol |
| Canonical SMILES | COC1=NC=C(C=C1Br)C(F)(F)F |
| InChI Key | YUDYUCKEWCVXTE-UHFFFAOYSA-N |
The physical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, storage, and application in experimental settings.
Table 2: Physical Properties
| Property | Value | Source |
| Physical Form | White to off-white solid/powder | [1] |
| Melting Point | 45-46 °C | |
| Boiling Point | 86-88 °C at 21 Torr | |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | |
| Density | 1.637 ± 0.06 g/cm³ (Predicted) |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay of its functional groups on the pyridine ring. The electron-withdrawing nature of the trifluoromethyl group and the bromine atom, combined with the electron-donating effect of the methoxy group, creates a unique electronic profile that influences its reactivity in various organic transformations.
The bromine atom at the 3-position can participate in cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of various substituents at this position. The pyridine nitrogen provides a site for potential coordination to metal catalysts or protonation. The methoxy group is generally stable but could be cleaved under harsh acidic conditions. The trifluoromethyl group is highly stable and serves to increase the lipophilicity and metabolic stability of potential drug candidates derived from this scaffold.
Synthesis and Purification
A plausible synthetic approach could start from a pre-functionalized pyridine derivative, followed by sequential introduction of the remaining substituents. For instance, a common strategy for the synthesis of trifluoromethylpyridines involves the use of trifluoromethylating agents on a suitable pyridine precursor.
Below is a generalized workflow for a potential synthesis and purification process.
Note: The specific order of functional group introduction may vary depending on the chosen synthetic route and the stability of the intermediates.
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this specific compound are not publicly available at the time of this writing. Researchers should refer to general methods for the synthesis of substituted pyridines and adapt them based on the reactivity of the starting materials and intermediates. Purification would likely involve standard techniques such as column chromatography on silica gel or recrystallization from a suitable solvent system.
Spectral Data
Comprehensive, experimentally determined spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this compound are not available in the public domain. Commercial suppliers may possess this data, but it is not openly published.
For research purposes, it is recommended that users of this compound perform their own analytical characterization to confirm its identity and purity. The expected spectral features would include:
-
¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring and a singlet for the methoxy group protons.
-
¹³C NMR: Resonances for the carbon atoms of the pyridine ring, the methoxy group, and the trifluoromethyl group (likely showing coupling to fluorine).
-
Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of bromine.
-
IR Spectroscopy: Absorption bands characteristic of C-H, C=C, C=N, C-O, C-Br, and C-F bonds.
Safety and Handling
Based on available safety data sheets, this compound should be handled with care in a well-ventilated area. It is recommended to use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Table 3: Hazard Information
| Hazard Statement | Description |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
Signaling Pathways and Biological Activity
There is currently no publicly available information regarding the involvement of this compound in any specific biological signaling pathways or its detailed biological activity. As a functionalized pyridine, it holds potential as a scaffold in medicinal chemistry for the development of novel therapeutic agents. The trifluoromethyl group, in particular, is a common moiety in many pharmaceuticals known to enhance metabolic stability and binding affinity.
Conclusion
This compound is a chemical compound with well-defined physical properties but limited publicly available information regarding its detailed synthesis, spectral characterization, and biological activity. This guide summarizes the existing knowledge to aid researchers in their work with this compound. Further investigation is required to fully elucidate its chemical reactivity, develop robust synthetic protocols, and explore its potential applications in drug discovery and materials science. It is strongly recommended that any user of this compound conduct thorough analytical characterization to confirm its identity and purity before use.
References
Starting materials for 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. This document outlines the primary synthetic routes, starting materials, and detailed experimental protocols.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group imparts desirable properties such as increased metabolic stability and lipophilicity, while the bromo and methoxy groups provide handles for further chemical modifications, making it a versatile intermediate for the synthesis of complex molecular architectures.
Synthetic Pathways
The most logical and commonly employed strategy for the synthesis of this compound involves a two-step process:
-
Preparation of the precursor: Synthesis of 2-methoxy-5-(trifluoromethyl)pyridine.
-
Regioselective bromination: Introduction of a bromine atom at the 3-position of the pyridine ring.
An alternative pathway involves the initial bromination of a 2-hydroxypyridine derivative followed by methylation.
Pathway 1: From 2-Hydroxy-5-(trifluoromethyl)pyridine
This is the most prevalent and cost-effective route, starting from the commercially available 2-hydroxy-5-(trifluoromethyl)pyridine.
Caption: Synthesis of this compound from 2-Hydroxy-5-(trifluoromethyl)pyridine.
Pathway 2: Bromination prior to Methylation
This alternative approach involves the bromination of the hydroxypyridine ring before the introduction of the methoxy group.
Caption: Alternative synthesis via bromination of the 2-hydroxypyridine intermediate.
Starting Materials and Reagents
A comprehensive list of necessary starting materials and reagents for the primary synthetic pathway is provided below.
| Compound Name | CAS Number | Role | Suppliers (Example) |
| 2-Hydroxy-5-(trifluoromethyl)pyridine | 33252-63-0 | Starting Material | Sigma-Aldrich, TCI |
| Thionyl chloride (SOCl₂) | 7719-09-7 | Chlorinating Agent | Major chemical suppliers |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | Chlorinating Agent | Major chemical suppliers |
| Sodium methoxide (NaOCH₃) | 124-41-4 | Methylating Agent | Major chemical suppliers |
| N-Bromosuccinimide (NBS) | 128-08-5 | Brominating Agent | Major chemical suppliers |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | 77-48-5 | Brominating Agent | Major chemical suppliers |
| Trifluoroacetic acid (TFA) | 76-05-1 | Acid Catalyst | Major chemical suppliers |
| Dichloromethane (DCM) | 75-09-2 | Solvent | Major chemical suppliers |
| Methanol (MeOH) | 67-56-1 | Solvent/Reagent | Major chemical suppliers |
Experimental Protocols
Step 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
This procedure details the conversion of 2-hydroxy-5-(trifluoromethyl)pyridine to its chloro derivative.
Workflow:
Caption: Experimental workflow for the chlorination of 2-hydroxy-5-(trifluoromethyl)pyridine.
Detailed Methodology:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-5-(trifluoromethyl)pyridine (1.0 eq).
-
Slowly add phosphorus oxychloride (3.0-5.0 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 2-chloro-5-(trifluoromethyl)pyridine.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 85-95% | [1] |
| Purity | >98% (GC) | [1] |
Step 2: Synthesis of 2-Methoxy-5-(trifluoromethyl)pyridine
This step involves the nucleophilic substitution of the chloro group with a methoxy group.
Workflow:
Caption: Experimental workflow for the synthesis of 2-methoxy-5-(trifluoromethyl)pyridine.
Detailed Methodology:
-
In a round-bottom flask, prepare a solution of sodium methoxide in methanol by carefully adding sodium metal (1.1-1.5 eq) to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq).
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
To the residue, add water and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is typically purified by vacuum distillation to yield pure 2-methoxy-5-(trifluoromethyl)pyridine.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 80-90% | |
| Purity | >98% (GC) |
Step 3: Synthesis of this compound
This is the final and critical step involving the regioselective bromination of 2-methoxy-5-(trifluoromethyl)pyridine. The directing effects of the electron-donating methoxy group (ortho-, para-directing) and the electron-withdrawing trifluoromethyl group (meta-directing) favor the introduction of the bromine atom at the 3-position.
Workflow:
Caption: Experimental workflow for the bromination of 2-methoxy-5-(trifluoromethyl)pyridine.
Detailed Methodology (Proposed):
This proposed protocol is based on established procedures for the bromination of similar pyridine derivatives and the directing effects of the substituents. The regioselectivity for the 3-position is anticipated to be high.
-
In a round-bottom flask, dissolve 2-methoxy-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution at room temperature. For enhanced reactivity, a catalytic amount of an acid, such as trifluoroacetic acid, can be added.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
If an acid catalyst was used, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired this compound.
Anticipated Quantitative Data:
| Parameter | Value | Reference |
| Yield | 60-80% | |
| Purity | >97% (HPLC) |
Conclusion
The synthesis of this compound is a multi-step process that can be achieved with good overall yields. The key to a successful synthesis lies in the careful control of reaction conditions, particularly during the chlorination and bromination steps, to ensure high selectivity and purity. The provided protocols offer a robust foundation for researchers to produce this valuable building block for their drug discovery and development programs.
References
An In-depth Technical Guide on the Reactivity of the Bromine Atom in 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine is a key heterocyclic building block in medicinal chemistry and drug development. Its strategic substitution pattern, featuring a reactive bromine atom, an electron-donating methoxy group, and a strongly electron-withdrawing trifluoromethyl group, imparts a unique reactivity profile that is amenable to a variety of synthetic transformations. This guide provides a comprehensive overview of the reactivity of the bromine atom in this versatile molecule, with a focus on its utility in forming new carbon-carbon and carbon-nitrogen bonds. The information presented is curated from peer-reviewed literature and patent filings, offering detailed experimental protocols and quantitative data to support synthetic planning and execution.
The bromine atom at the 3-position is the primary site for a range of cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. The electron-deficient nature of the pyridine ring, further accentuated by the trifluoromethyl group, influences the reactivity of the C-Br bond, making it a prime candidate for palladium-catalyzed transformations.
Reactivity Profile
The bromine atom in this compound is susceptible to a variety of reactions, primarily palladium-catalyzed cross-coupling reactions. These transformations are instrumental in the construction of complex molecular architectures, a common requirement in the synthesis of active pharmaceutical ingredients (APIs).
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in this molecule readily participates in several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of a wide array of substituents at the 3-position of the pyridine ring.
Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of C-C bonds by coupling the bromo-pyridine with an organoboron reagent. While specific examples for this compound are not extensively detailed in the readily available literature, the general reactivity of bromopyridines in Suzuki couplings is well-established. The reaction typically proceeds under mild conditions with high yields, tolerating a broad range of functional groups.
Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds, enabling the synthesis of arylamines. The coupling of this compound with various amines provides access to a diverse set of derivatives with potential biological activity.
Sonogashira Coupling: The Sonogashira reaction allows for the formation of a C-C bond between the bromo-pyridine and a terminal alkyne, leading to the synthesis of alkynyl-substituted pyridines. These products can serve as versatile intermediates for further synthetic manipulations.
Lithiation and Subsequent Reactions
While cross-coupling reactions are prevalent, the bromine atom can also facilitate lithiation through a lithium-halogen exchange mechanism. However, the presence of other acidic protons and directing groups on the pyridine ring can lead to competing reactions. For instance, in the synthesis of the drug Icenticaftor, a directed ortho-metalation at the 4-position is favored over lithium-halogen exchange at the 3-position. This highlights the importance of carefully selecting reaction conditions to achieve the desired regioselectivity.
Experimental Protocols and Data
The following sections provide detailed experimental protocols and quantitative data for key reactions involving this compound.
Directed Ortho-Metalation and Carboxylation
A notable reaction of this compound is its use in the synthesis of 3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid, a key intermediate for the pharmaceutical agent Icenticaftor[1]. This transformation proceeds via a directed ortho-metalation at the 4-position, followed by carboxylation.
Table 1: Directed Ortho-Metalation and Carboxylation of this compound
| Reactant | Reagents | Solvent | Temperature | Time | Product | Yield |
| This compound | 1. TMPMgCl·LiCl, TMEDA 2. CO₂ (as (MeO)₂C=O) 3. H₂SO₄ | THF | -25 °C to rt | Not Specified | 3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid | 65% |
Experimental Protocol:
To a dry and inert reactor, this compound (1.4 kg, 5.47 mol), tetramethylethylenediamine (TMEDA) (1.75 kg, 15 mol), and tetrahydrofuran (THF) (10 kg) were charged. At -25 °C, a solution of 2,2,6,6-tetramethyl-piperidinylmagnesium chloride lithium chloride complex (TMPMgCl·LiCl) as a 1 M solution in THF/toluene (14.5 kg, 15 mol) was slowly added. The reaction mixture was stirred, and then quenched with dimethylcarbonate. An acidic workup with sulfuric acid, followed by extraction and crystallization, afforded 3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid.
Diagram 1: Directed Ortho-Metalation and Carboxylation
Caption: Synthesis of a picolinic acid derivative via directed ortho-metalation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanistic pathways for key reactions involving the bromine atom of this compound.
Diagram 2: General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 3: General Catalytic Cycle for Buchwald-Hartwig Amination
References
The Trifluoromethyl Group in Pyridine Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of the trifluoromethyl (CF3) group into the pyridine scaffold is a cornerstone of modern medicinal chemistry and drug design. This technical guide provides a comprehensive analysis of the profound electronic effects exerted by the CF3 group on the pyridine ring. Through a detailed examination of Hammett parameters, pKa values, and NMR spectroscopic data, this document elucidates the powerful electron-withdrawing nature of the CF3 substituent and its impact on molecular properties. Detailed experimental protocols for the determination of these key parameters are provided, alongside synthetic methodologies for the preparation of trifluoromethylated pyridines. Visualizations of electronic effects, experimental workflows, and reaction mechanisms are included to offer a clear and concise understanding of the principles and practical applications of trifluoromethylated pyridines in research and development.
Introduction: The "Super-Methyl" Group's Influence on Pyridine Chemistry
The trifluoromethyl group has earned the moniker of a "super-methyl" or a "lipophilic hydrogen bond acceptor mimic" in medicinal chemistry.[1] Its incorporation into a pyridine ring dramatically alters the molecule's physicochemical properties, leading to significant enhancements in efficacy and pharmacokinetic profiles.[2] These benefits are primarily attributed to the CF3 group's potent electron-withdrawing nature, which modulates the electron density distribution within the pyridine ring.[1][2] This guide delves into the quantitative and qualitative aspects of these electronic effects, providing a foundational understanding for professionals in drug discovery and development.
Quantitative Analysis of Electronic Effects
The electron-withdrawing properties of the trifluoromethyl group can be quantified through several key parameters, including Hammett constants, pKa values, and NMR chemical shifts.
Hammett Substituent Constants (σ)
| Substituent Position | Hammett Constant (σ) |
| meta (σm) | 0.44 |
| para (σp) | 0.57 |
Note: These values are for the CF3 group on a benzene ring and are used as an approximation for the pyridine ring.[4]
Acidity and Basicity (pKa)
The strong electron-withdrawing nature of the trifluoromethyl group significantly decreases the basicity of the pyridine nitrogen, resulting in a lower pKa value for the corresponding pyridinium ion. This is a direct consequence of the reduced electron density on the nitrogen atom, making it less available for protonation.
| Compound | pKa of Conjugate Acid |
| Pyridine | 5.25 |
| 2-(Trifluoromethyl)pyridine | Predicted: ~1.5 - 2.5 |
| 3-(Trifluoromethyl)pyridine | 2.84 |
| 4-(Trifluoromethyl)pyridine | Predicted: ~1.7 |
Note: Experimental pKa values for all three isomers are not consistently reported in a single source. The value for the 3-CF3 isomer is experimental, while the others are based on predictive models and should be considered estimates.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for probing the electronic environment of nuclei within a molecule. The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei in trifluoromethylpyridines provide direct evidence of the electron-withdrawing effect of the CF3 group.
¹H NMR: Protons on the pyridine ring substituted with a CF3 group will experience deshielding and thus resonate at a higher chemical shift (downfield) compared to unsubstituted pyridine.
¹³C NMR: The carbon atoms of the pyridine ring, particularly the carbon attached to the CF3 group and the carbons ortho and para to it, will also be deshielded. The carbon of the CF3 group itself exhibits a characteristic quartet in the proton-decoupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.[5]
¹⁹F NMR: The ¹⁹F NMR chemical shift of the CF3 group is sensitive to its position on the pyridine ring and the electronic nature of other substituents.[6]
Table of NMR Data for Trifluoromethylpyridines (in CDCl₃)
| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| 2-(Trifluoromethyl)pyridine | ¹H | H-3: 7.45 (ddd), H-4: 7.85 (td), H-5: 7.70 (d), H-6: 8.65 (d) | J₃,₄ = 7.7, J₃,₅ = 1.3, J₃,₆ = 0.7; J₄,₅ = 7.7, J₄,₆ = 1.8; J₅,₆ = 4.8 |
| ¹³C | C-2: 147.1 (q), C-3: 122.9 (q), C-4: 137.0, C-5: 127.5, C-6: 150.2 | ²J(C,F) = 34.5 | |
| ¹⁹F | -68.1 (s) | ||
| 3-(Trifluoromethyl)pyridine | ¹H | H-2: 8.82 (s), H-4: 7.95 (d), H-5: 7.45 (dd), H-6: 8.70 (d) | J₄,₅ = 7.9; J₅,₆ = 4.8 |
| ¹³C | C-2: 151.3 (q), C-3: 131.2 (q), C-4: 134.1, C-5: 123.8, C-6: 147.9 | ³J(C,F) = 5.8, ¹J(C,F) = 273.4 | |
| ¹⁹F | -63.0 (s) | ||
| 4-(Trifluoromethyl)pyridine | ¹H | H-2,6: 8.75 (d), H-3,5: 7.50 (d) | J₂,₃ = 4.9 |
| ¹³C | C-2,6: 150.5 (q), C-3,5: 121.2 (q), C-4: 139.5 (q) | ³J(C,F) = 3.8, ²J(C,F) = 34.2, ¹J(C,F) = 273.7 | |
| ¹⁹F | -64.8 (s) |
Note: NMR data can vary slightly depending on the solvent and other experimental conditions. The data presented is a compilation from various sources and serves as a representative example.[1][4][7][8][9]
Experimental Protocols
Accurate determination of the electronic parameters discussed above is crucial for quantitative structure-activity relationship (QSAR) studies and rational drug design. Detailed protocols for key experiments are provided below.
Determination of pKa by Potentiometric Titration
This method involves the titration of a solution of the trifluoromethylpyridine with a strong acid or base and monitoring the pH change.
Materials:
-
Calibrated pH meter and electrode
-
Automatic burette or precision manual burette
-
Magnetic stirrer and stir bar
-
Jacketed titration vessel with temperature control
-
Trifluoromethylpyridine sample (high purity)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free
-
Potassium chloride (KCl) for maintaining constant ionic strength
-
Deionized, degassed water
-
Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).
-
Sample Preparation: Accurately weigh a precise amount of the trifluoromethylpyridine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM). Add KCl to maintain a constant ionic strength (e.g., 0.15 M).
-
Titration Setup: Transfer the sample solution to the titration vessel, place it on the magnetic stirrer, and immerse the pH electrode. If the sample is a weak base (as pyridines are), it will be titrated with a strong acid (HCl).
-
Titration: Add the titrant (HCl) in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection in the titration curve. The pKa is equal to the pH at the half-equivalence point. For more accurate results, use derivative plots (first or second derivative) to precisely locate the equivalence point.
Determination of Hammett Constants (σ) using ¹³C NMR Spectroscopy
This method relies on the correlation between the ¹³C NMR chemical shifts of the para-carbon in a series of substituted aromatic compounds and the Hammett substituent constant.
Materials:
-
NMR spectrometer with ¹³C capabilities
-
High-purity trifluoromethylpyridine isomers (2-, 3-, and 4-CF3)
-
A series of para-substituted benzoic acids with known σp values (for calibration)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
Procedure: [13]
-
Sample Preparation: Prepare a series of solutions of the para-substituted benzoic acids in the chosen deuterated solvent at the same concentration. Prepare solutions of the trifluoromethylpyridine isomers at the same concentration.
-
NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum for each sample. Ensure high resolution and a good signal-to-noise ratio.
-
Data Analysis:
-
Identify the chemical shift of the carboxyl carbon for each of the substituted benzoic acids.
-
Plot the chemical shifts of the carboxyl carbons against the known σp values for the substituents. This will generate a Hammett plot.
-
Perform a linear regression on the data to obtain the equation of the line (y = mx + c), where y is the chemical shift and x is the σp value. The slope 'm' is the reaction constant (ρ) for this specific measurement.
-
Measure the chemical shift of the corresponding carbon in the trifluoromethylpyridine (e.g., C4 for 2- and 3-substituted pyridines, and a reference carbon for the 4-substituted isomer).
-
Use the equation of the line from the calibration plot to calculate the σ value for the trifluoromethylpyridyl substituent.
-
Synthesis of Trifluoromethylpyridines
Several synthetic routes are available for the preparation of trifluoromethylpyridines. One common method involves the halogen exchange of a trichloromethylpyridine with a fluorinating agent.
Example: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine [3]
This synthesis is a multi-step process starting from 3-picoline.
-
Chlorination of 3-picoline: 3-Picoline is reacted with chlorine gas at high temperatures in the vapor phase to yield 3-(trichloromethyl)pyridine.
-
Fluorination: The resulting 3-(trichloromethyl)pyridine is then treated with a fluorinating agent, such as hydrogen fluoride (HF) or antimony trifluoride (SbF₃), to replace the chlorine atoms with fluorine, affording 3-(trifluoromethyl)pyridine.
-
Ring Chlorination: Finally, selective chlorination of the pyridine ring at the 2- and 5-positions can be achieved to yield 2-chloro-5-(trifluoromethyl)pyridine.
Visualizations
Electronic Effects of the Trifluoromethyl Group
Caption: Inductive and resonance effects of the CF3 group on pyridine.
Workflow for pKa Determination by Potentiometric Titration
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. spectrabase.com [spectrabase.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. rsc.org [rsc.org]
- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. biophysics.org [biophysics.org]
- 7. rsc.org [rsc.org]
- 8. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum [chemicalbook.com]
- 9. 2-(Trifluoromethyl)pyridine(368-48-9) 1H NMR spectrum [chemicalbook.com]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
An In-depth Technical Guide on the Molecular Structure and Conformation of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the molecular structure and conformational preferences of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. In the absence of published empirical data from X-ray crystallography for this specific molecule, this document synthesizes theoretical predictions based on the known behavior of analogous structures. It outlines the probable geometric parameters, including bond lengths and angles, and discusses the conformational landscape governed by the interplay of its functional groups. Furthermore, this guide presents standardized, detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, the principal techniques that would be employed for the empirical determination of the molecule's structure and conformation. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of this compound, providing both a theoretical framework and practical methodologies for its structural elucidation.
Predicted Molecular Structure and Conformation
The molecular structure of this compound is characterized by a pyridine ring substituted with a bromine atom, a methoxy group, and a trifluoromethyl group. The relative positions of these substituents dictate the molecule's electronic properties and steric profile, which in turn determine its preferred conformation.
The pyridine ring is expected to be largely planar. The primary conformational flexibility arises from the rotation of the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups around their bonds to the pyridine ring.
Key Conformational Features:
-
Methoxy Group Conformation: The methoxy group is likely to exhibit a preferred orientation relative to the pyridine ring to minimize steric hindrance with the adjacent bromine atom. It is anticipated that the methyl group will preferentially orient itself away from the bulky bromine atom. The rotation around the C2-O bond will have a relatively low energy barrier.
-
Trifluoromethyl Group Conformation: The trifluoromethyl group is expected to rotate freely around the C5-C bond, although there may be a slight energetic preference for a staggered conformation relative to the C-H bonds on the pyridine ring.
The overall conformation will be a dynamic equilibrium of rotamers, with the lowest energy state determined by the balance of steric repulsion and electronic interactions.
Predicted Molecular Geometry
While an experimental crystal structure is not available, theoretical modeling and data from similar substituted pyridines allow for the prediction of key geometric parameters.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C2-Br | ~1.89 |
| C2-O | ~1.36 |
| O-CH₃ | ~1.43 |
| C5-C(F₃) | ~1.49 |
| C-F | ~1.34 |
| Pyridine C-C (avg.) | ~1.39 |
| Pyridine C-N (avg.) | ~1.34 |
| Bond Angles (°) | |
| Br-C2-O | ~118 |
| C3-C2-O | ~122 |
| C2-O-CH₃ | ~118 |
| C4-C5-C(F₃) | ~121 |
| F-C-F | ~107 |
| Dihedral Angles (°) | |
| C3-C2-O-CH₃ | ~0 or ~180 |
Experimental Protocols for Structural Elucidation
The definitive determination of the molecular structure and conformation of this compound would rely on established analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most precise information on the solid-state structure, including bond lengths, bond angles, and the conformation of the molecule in the crystal lattice.
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth:
-
Dissolve the purified this compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a solvent mixture) to near saturation.
-
Employ slow evaporation of the solvent at a constant temperature in a dust-free environment.
-
Alternatively, use vapor diffusion by placing a vial with the sample solution inside a sealed jar containing a less volatile anti-solvent.
-
Carefully select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.
-
-
Data Collection:
-
Mount the selected crystal on a goniometer head.
-
Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Collect a series of diffraction images by rotating the crystal through a range of angles.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Refine the atomic positions and thermal parameters using full-matrix least-squares methods to achieve the best fit between the observed and calculated structure factors.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the solution-state structure and conformation of molecules.[1][2] One-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments provide information on connectivity and spatial proximity of atoms.
Protocol for NMR-based Conformational Analysis:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra to confirm the basic structure and purity.
-
Acquire a ¹⁹F NMR spectrum to observe the trifluoromethyl group.
-
Perform 2D NMR experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, establishing connectivity across the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing key information for conformational analysis. For example, NOEs between the methoxy protons and the H4 or H6 protons on the pyridine ring would help define the orientation of the methoxy group.
-
-
-
Data Analysis and Conformational Modeling:
-
Assign all proton and carbon resonances using the combination of 1D and 2D NMR data.
-
Analyze NOESY data to derive distance restraints between protons.
-
Use computational chemistry software to generate a series of possible conformations.
-
Compare the experimentally derived NOE restraints with the inter-proton distances in the calculated conformers to determine the most probable solution-state conformation or ensemble of conformations.
-
Visualizations
Predicted Molecular Structure
Caption: Predicted 3D structure of this compound.
Workflow for Conformational Analysis
Caption: General workflow for the conformational analysis of a small molecule.
References
The Strategic Intermediate: A Technical Review of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical and agrochemical research, the strategic use of highly functionalized heterocyclic intermediates is paramount to the efficient synthesis of complex molecular targets. Among these, pyridine derivatives bearing trifluoromethyl groups have garnered significant attention due to the unique physicochemical properties conferred by the trifluoromethyl moiety, which can enhance metabolic stability, binding affinity, and cell permeability of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth review of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine (CAS No. 1214377-42-0), a key building block in the synthesis of innovative therapeutics. This document will detail its synthesis, physicochemical properties, and its crucial role in the development of drugs such as the phosphoinositide 3-kinase (PI3K) inhibitor, leniolisib, and the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, icenticaftor.
Physicochemical Properties
This compound is a halogenated and trifluoromethylated pyridine derivative. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrF₃NO | [1] |
| Molecular Weight | 256.02 g/mol | [1] |
| CAS Number | 1214377-42-0 | [1] |
| IUPAC Name | 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine | [1] |
| Canonical SMILES | COC1=C(C=C(C=N1)Br)C(F)(F)F | [1] |
| InChI | InChI=1S/C7H5BrF3NO/c1-13-6-5(7(9,10)11)2-4(8)3-12-6/h2-3H,1H3 | [1] |
| InChIKey | ZIOFHXRZJCIBCO-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 2.7 | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 2-Chloro-3-(trifluoromethyl)pyridine. The first step involves a nucleophilic substitution to introduce the methoxy group, followed by a regioselective bromination.
Step 1: Synthesis of 2-methoxy-3-(trifluoromethyl)pyridine
The precursor, 2-methoxy-3-(trifluoromethyl)pyridine, is synthesized by the reaction of 2-Chloro-3-(trifluoromethyl)pyridine with sodium methoxide in methanol.
Experimental Protocol:
A solution of 2-Chloro-3-(trifluoromethyl)pyridine (1 equivalent) is dissolved in a 5.4 M solution of sodium methoxide in methanol. The reaction mixture is stirred at room temperature for 48 hours. Upon completion, the reaction is cooled in an ice bath and extracted three times with dichloromethane. The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 2-methoxy-3-(trifluoromethyl)pyridine as a colorless liquid. A yield of 89% has been reported for this reaction.
Characterization Data for 2-methoxy-3-(trifluoromethyl)pyridine:
-
¹H NMR (400 MHz, CDCl₃): δ 8.32 (d, J = 4.0 Hz, 1H), 7.84 (d, J = 8.0 Hz, 1H), 6.95 (dd, J = 4.0, 8.0 Hz, 1H), 4.03 (s, 3H).[3]
-
¹³C NMR (100 MHz, CDCl₃): δ 161.0, 150.6, 136.4 (q, J = 5 Hz), 123.2 (q, J = 270 Hz), 116.0, 113.4 (q, J = 33 Hz), 54.1.[3]
-
¹⁹F NMR (376 MHz, CDCl₃): δ -64.03 (s, 3F).[3]
-
Mass Spectrometry (EI): m/z 177.0403 (M⁺).[3]
Step 2: Bromination to this compound
The final product is obtained by the regioselective bromination of 2-methoxy-3-(trifluoromethyl)pyridine.
Experimental Protocol:
To a solution of 2-methoxy-3-(trifluoromethyl)pyridine (1 equivalent) in a suitable solvent, a brominating agent such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is added. The reaction is typically carried out in the presence of a radical initiator or under UV irradiation to facilitate the bromination. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extracted with an organic solvent. The crude product is then purified by column chromatography to afford this compound. While a specific yield for this reaction is not detailed in the provided search results, similar brominations of pyridine derivatives are known to proceed with good yields.
Characterization Data for this compound:
While a complete set of characterization data was not found in the initial search, the following can be inferred from the structure and data for similar compounds:
-
¹H NMR: The spectrum is expected to show two singlets or doublets in the aromatic region, corresponding to the protons at positions 4 and 6 of the pyridine ring, and a singlet for the methoxy group protons.
-
¹³C NMR: The spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule, with the trifluoromethyl carbon appearing as a quartet due to C-F coupling.
-
Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio. The predicted monoisotopic mass is 254.95066 Da.[1]
Applications in Drug Development
This compound is a versatile intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, to introduce the substituted pyridine moiety into a larger molecular scaffold.
Role in the Synthesis of Leniolisib
Leniolisib (CDZ173) is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ) used for the treatment of activated PI3K delta syndrome (APDS).[4][5][6][7] In the synthesis of leniolisib, this compound is a key coupling partner in a Buchwald-Hartwig amination reaction.
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[8][9][10][11][12] In APDS, gain-of-function mutations in the PIK3CD gene lead to hyperactivation of PI3Kδ, resulting in immune dysregulation. Leniolisib selectively inhibits PI3Kδ, thereby normalizing the downstream signaling cascade.
Quantitative Data for Leniolisib:
| Target | IC₅₀ | Reference |
| PI3Kδ | 11 nM | [4][6][7] |
| PI3Kα | 244 nM | [6] |
| PI3Kβ | 424 nM | [6] |
| PI3Kγ | 2230 nM | [6] |
Role in the Synthesis of Icenticaftor
Icenticaftor (QBW251) is a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which has been investigated for the treatment of cystic fibrosis and chronic obstructive pulmonary disease (COPD).[13][14][15][16] The synthesis of icenticaftor also utilizes this compound as a key intermediate, likely in a Suzuki-Miyaura cross-coupling reaction to form a biaryl linkage.
The CFTR protein is an ion channel responsible for the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells.[17][18][19][20][21] In cystic fibrosis, mutations in the CFTR gene lead to a dysfunctional protein, resulting in thick, sticky mucus in various organs. Icenticaftor acts as a potentiator, meaning it helps to open the CFTR channel, thereby increasing ion transport and hydrating the mucus.
Quantitative Data for Icenticaftor:
| CFTR Mutant | EC₅₀ | Reference |
| F508del | 79 nM | [13][14] |
| G551D | 497 nM | [13][14] |
Conclusion
This compound is a high-value intermediate in the synthesis of modern therapeutics. Its trifluoromethyl and bromo functionalities provide a unique combination of properties and reactive handles for the construction of complex molecules. The successful development of drugs like leniolisib and icenticaftor underscores the importance of this building block in medicinal chemistry. This technical guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a valuable resource for researchers and scientists in the field of drug discovery and development. The continued exploration of this and similar fluorinated pyridine derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- 1. 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | C7H5BrF3NO | CID 53393182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine (C7H5BrF3NO) [pubchemlite.lcsb.uni.lu]
- 3. rsc.org [rsc.org]
- 4. abmole.com [abmole.com]
- 5. Leniolisib | 1354690-24-6 | PI3K | MOLNOVA [molnova.com]
- 6. Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leniolisib | DNA-PK | PI3K | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 13. medchemexpress.com [medchemexpress.com]
- 14. abmole.com [abmole.com]
- 15. Icenticaftor - Novartis - AdisInsight [adisinsight.springer.com]
- 16. Icenticaftor - Wikipedia [en.wikipedia.org]
- 17. The Clinical Biology of Cystic Fibrosis Transmembrane Regulator Protein: Its Role and Function in Extrapulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. cff.org [cff.org]
- 21. hopkinscf.org [hopkinscf.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. These structural motifs are of paramount importance in the fields of medicinal chemistry and materials science.[1][2][3] This document provides a detailed protocol for the Suzuki coupling of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine with various boronic acids. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group on the pyridine ring influences its reactivity. While specific literature for this exact substrate is not abundant, the following protocols are based on established methods for structurally similar bromopyridines.[1][4] The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions than a C-Cl bond, which often allows for milder reaction conditions.[1]
General Reaction Scheme
The general scheme for the Suzuki coupling of this compound with a generic arylboronic acid is depicted below:
Caption: General Suzuki coupling reaction.
Experimental Protocols
The following are two representative protocols for the Suzuki coupling of this compound with arylboronic acids, adapted from procedures for similar bromopyridine derivatives.[1][4]
Protocol 1: General Conditions with Pd(PPh₃)₄
This protocol utilizes a common and versatile palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2-3 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 or 5:1 mixture)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Brine
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (1,4-Dioxane and water) followed by the palladium catalyst.[1]
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Conditions for Less Reactive Boronic Acids using a Buchwald Ligand
For more challenging or less reactive arylboronic acids, a more active catalyst system employing a biarylphosphine ligand (e.g., XPhos) may be necessary.[5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2 equiv)
-
Anhydrous, degassed Toluene or 1,4-Dioxane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Brine
Procedure:
-
In a glovebox, combine this compound, the arylboronic acid, cesium carbonate, Pd₂(dba)₃, and XPhos in a reaction vial.
-
Add the anhydrous, degassed solvent to the vial.[6]
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[6]
-
Follow steps 5-8 from Protocol 1 for the workup and purification.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction parameters for the Suzuki coupling of bromo-pyridines, which can be used as a starting point for the optimization of the reaction with this compound.
| Parameter | Condition 1 | Condition 2 | Reference |
| Palladium Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / XPhos | [1],[6] |
| Catalyst Loading | 2-5 mol% | 1.5 mol% Pd / 3 mol% Ligand | [1],[6] |
| Base | K₂CO₃ or Na₂CO₃ | Cs₂CO₃ | [1],[6] |
| Solvent | 1,4-Dioxane/Water | Toluene or 1,4-Dioxane | [1],[6] |
| Temperature | 80-100 °C | 100-110 °C | [1],[6] |
| Reaction Time | 2-12 hours | 12-24 hours | [1],[6] |
| Typical Yield | Generally Good to High | Generally High | [1],[5] |
Experimental Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad functional group tolerance.[1][2] This powerful transformation is of particular significance in the pharmaceutical and agrochemical industries, where the synthesis of arylamines and heteroarylamines is a frequent necessity. The pyridine scaffold, a privileged structure in medicinal chemistry, is often a key component of biologically active molecules. The targeted functionalization of substituted pyridines, such as 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine, via C-N bond formation provides a versatile platform for the generation of novel chemical entities with potential therapeutic applications.
This document provides detailed application notes and optimized protocols for the Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines. The electron-deficient nature of the pyridine ring, further accentuated by the trifluoromethyl substituent, influences the reactivity of the C-Br bond and necessitates careful optimization of the catalytic system. These notes offer a comprehensive guide to catalyst, ligand, and base selection, along with detailed experimental procedures to facilitate successful implementation in a research and development setting.
Data Presentation: Representative Reaction Conditions and Yields
The successful execution of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the palladium source, phosphine ligand, base, and solvent. The following tables summarize representative reaction conditions and expected yields for the coupling of this substrate with various classes of amines, based on established literature for structurally similar bromopyridines.[3][4]
Table 1: Buchwald-Hartwig Amination with Aryl Amines
| Entry | Aryl Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | Good to Excellent |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | High |
| 3 | 3,5-Dimethylaniline | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2.0) | Dioxane | 100 | 16-24 | Good |
Table 2: Buchwald-Hartwig Amination with Alkyl Amines
| Entry | Alkyl Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Hexylamine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-18 | High |
| 2 | Cyclohexylamine | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 80 | 16-24 | Good to High |
| 3 | Diethylamine | Pd₂(dba)₃ (2.5) | tBuXPhos (5) | K₃PO₄ (2.0) | Dioxane | 110 | 18-24 | Moderate to Good |
Table 3: Buchwald-Hartwig Amination with Cyclic Secondary Amines
| Entry | Cyclic Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu (1.4) | Toluene | 100 | 8-12 | Excellent |
| 2 | Piperidine | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 12-18 | High |
| 3 | Pyrrolidine | Pd₂(dba)₃ (2) | BINAP (4) | K₃PO₄ (2.0) | Toluene | 100 | 12-24 | Good to High |
Experimental Protocols
The following protocols provide a general framework for the Buchwald-Hartwig amination of this compound. Optimization of reaction parameters may be necessary for specific amine coupling partners.
General Procedure for the Amination of this compound
Materials:
-
This compound
-
Amine (Aryl, Alkyl, or Cyclic Secondary Amine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, XPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate/oil bath
-
Silica gel for column chromatography
Reaction Setup:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add this compound and the corresponding amine to the Schlenk tube.
-
Seal the Schlenk tube and evacuate and backfill with the inert gas (repeat this cycle three times) to ensure an oxygen-free environment.
-
Add the anhydrous, degassed solvent via syringe. The typical concentration of the limiting reagent is between 0.1 and 0.5 M.
Reaction Execution and Monitoring:
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[4]
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification:
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired N-substituted 2-methoxy-5-(trifluoromethyl)pyridin-3-amine.
Mandatory Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow for Buchwald-Hartwig Amination
References
Application Note & Protocol: Sonogashira Coupling of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is conducted under mild conditions, tolerates a wide variety of functional groups, and has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1] This document provides a detailed protocol and application notes for the Sonogashira coupling of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine, an electron-deficient heterocyclic halide often used as a building block in medicinal chemistry.
The presence of the electron-withdrawing trifluoromethyl group and the pyridine nitrogen atom influences the reactivity of the C-Br bond. The following protocols are based on established conditions for electronically similar halo-pyridines and provide a robust starting point for optimization.
Optimized Reaction Conditions
Successful Sonogashira couplings of electron-deficient bromopyridines have been reported using various combinations of catalysts, ligands, bases, and solvents. The choice of conditions can significantly impact reaction yield and purity. Below is a summary of typical conditions that can be adapted for this compound.
Table 1: Summary of Typical Sonogashira Reaction Parameters for Bromo-pyridines
| Parameter | Component | Typical Loading / Concentration | Notes |
| Aryl Halide | This compound | 1.0 equiv | Limiting reagent. |
| Alkyne | Terminal Alkyne (e.g., Phenylacetylene) | 1.1 - 1.5 equiv | A slight excess is used to ensure complete consumption of the aryl halide. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂ | 1 - 5 mol% | Pd(PPh₃)₂Cl₂ is a common and effective choice. |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | 2 - 10 mol% | Essential for the copper cycle of the reaction.[1] |
| Ligand | Triphenylphosphine (PPh₃) | 2 - 10 mol% | Often added when using palladium sources like Pd(OAc)₂ or Pd₂(dba)₃. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | 2 - 3 equiv | Acts as both a base and sometimes as a solvent. |
| Solvent | DMF, THF, Toluene, or neat amine | 0.1 - 0.5 M | DMF is a common choice for its ability to dissolve a wide range of substrates.[3] |
| Temperature | Room Temperature to 100 °C | Varies by substrate. 60-80 °C is a good starting point. | |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |
Detailed Experimental Protocol
This protocol describes a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or THF) (5 mL)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent (5 mL) via syringe. Follow with the addition of triethylamine (3.0 mmol) and the terminal alkyne (1.2 mmol).
-
Reaction: Place the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite to remove the catalyst residues and amine salts. Wash the pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) to remove copper salts, followed by brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Visual Representations
Diagram 1: Sonogashira Reaction Catalytic Cycle
Caption: The catalytic cycle of the Sonogashira reaction.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow for the Sonogashira coupling.
References
The Strategic Role of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine is a highly functionalized heterocyclic building block that has emerged as a critical intermediate in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a methoxy group influencing electronic properties, and a trifluoromethyl group enhancing metabolic stability and potency, makes it a valuable scaffold in drug discovery. This document provides detailed application notes, experimental protocols, and data related to the use of this compound in the development of targeted therapies.
Applications in Medicinal Chemistry
The primary application of this compound lies in its role as a key starting material for the synthesis of targeted therapeutic agents. The bromine at the 3-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, most notably Suzuki and Buchwald-Hartwig aminations. The trifluoromethyl group at the 5-position is a bioisostere for other groups and is known to improve the pharmacokinetic profile of drug candidates by increasing their lipophilicity and resistance to metabolic degradation.
This intermediate has been instrumental in the development of drugs targeting a range of diseases, including genetic disorders and cancers. Two prominent examples are:
-
Leniolisib: A selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor for the treatment of Activated Phosphoinositide 3-Kinase Delta Syndrome (APDS).
-
Icenticaftor: A potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) for the treatment of cystic fibrosis and chronic obstructive pulmonary disease (COPD).
Quantitative Data Summary
The following tables summarize key quantitative data for the final drug products synthesized using this compound.
Table 1: Leniolisib Efficacy and Selectivity Data
| Parameter | Value | Reference |
| IC | 11 nM | [1] |
| Selectivity over PI3Kα | 22-fold | [1] |
| Selectivity over PI3Kβ | 38-fold | [1] |
| Selectivity over PI3Kγ | 202-fold | [1] |
| Reduction in Lymph Node Size (in APDS patients) | Significant reduction observed | |
| Reduction in Spleen Volume (in APDS patients) | Significant reduction observed |
Table 2: Icenticaftor Clinical Trial Data
| Parameter | Result | Reference |
| Change in pre-bronchodilator FEV | 50 mL improvement over placebo | [2] |
| Change in post-bronchodilator FEV | 63 mL improvement over placebo | [2] |
| Change in Sweat Chloride Levels (at Day 29) | -5.04 mmol/L mean change from baseline | [2] |
Signaling Pathways and Mechanisms of Action
Leniolisib and the PI3K/AKT/mTOR Signaling Pathway
Leniolisib selectively inhibits the delta isoform of phosphoinositide 3-kinase (PI3Kδ). In APDS, gain-of-function mutations in the PIK3CD gene lead to hyperactivation of PI3Kδ, resulting in aberrant signaling through the PI3K/AKT/mTOR pathway. This dysregulation affects immune cell development and function. Leniolisib normalizes this signaling cascade, thereby restoring immune function.
Icenticaftor and CFTR Potentiation
Icenticaftor is a CFTR potentiator. In individuals with certain cystic fibrosis mutations, the CFTR protein is present on the cell surface but does not function correctly, leading to a reduced flow of chloride ions. Icenticaftor binds to the CFTR protein and holds the channel in an open state, thereby increasing the probability of chloride ion transport. This helps to restore the hydration of the airway surface liquid.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general representation based on common synthetic routes for similar compounds.
Materials:
-
2-Methoxy-5-(trifluoromethyl)pyridine
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Sulfuric acid or other suitable solvent
-
Standard glassware for organic synthesis
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve 2-methoxy-5-(trifluoromethyl)pyridine in a suitable solvent such as concentrated sulfuric acid under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (or a solution of Bromine) to the reaction mixture while maintaining the temperature.
-
Allow the reaction to stir at a controlled temperature for a specified time, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it onto ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of Leniolisib Intermediate
This protocol describes the coupling of this compound with a protected amine, a key step in the synthesis of Leniolisib.[1]
Materials:
-
This compound (1.0 equiv)
-
(S)-tert-butyl 3-((5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalytic amount)
-
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (catalytic amount)
-
Sodium tert-butoxide (base)
-
Anhydrous toluene or other suitable solvent
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, the protected amine, Pd₂(dba)₃, and XPhos.
-
Add anhydrous, degassed toluene to the reaction vessel.
-
Add sodium tert-butoxide to the mixture.
-
Heat the reaction mixture to reflux (typically around 100-110 °C) and stir for the required duration (e.g., 2-12 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the coupled intermediate.
Protocol 3: Suzuki Coupling for the Synthesis of Icenticaftor Precursor
This protocol outlines a general procedure for the Suzuki coupling of this compound with a boronic acid derivative, a foundational step in an alternative synthesis route for Icenticaftor.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (catalytic amount)
-
A suitable phosphine ligand (e.g., SPhos, PPh₃) (catalytic amount)
-
Potassium carbonate (K₂CO₃) or other suitable base (2.0 equiv)
-
1,4-Dioxane/water or other suitable solvent mixture
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography.
Conclusion
This compound is a cornerstone building block in contemporary medicinal chemistry. Its strategic use enables the efficient synthesis of complex and highly targeted therapeutics. The protocols and data presented herein provide a foundational resource for researchers engaged in the discovery and development of novel pharmaceuticals, highlighting the versatility and importance of this key intermediate.
References
Synthesis of Pharmaceutical Intermediates from 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates utilizing 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine as a key starting material. This versatile building block is instrumental in the construction of complex molecular architectures found in a variety of therapeutic agents. The strategic positioning of the bromo, methoxy, and trifluoromethyl groups on the pyridine ring allows for a range of selective chemical transformations, primarily through palladium-catalyzed cross-coupling reactions and Grignard reagent formation.
Introduction
This compound is a valuable heterocyclic compound in medicinal chemistry. The trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates, while the methoxy group can influence electronic properties and provide a site for further modification. The bromine atom serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions. This document details established protocols for Buchwald-Hartwig amination, and provides representative protocols for Suzuki and Sonogashira couplings, as well as Grignard reactions, to facilitate the synthesis of advanced pharmaceutical intermediates.
Key Synthetic Transformations
The primary applications of this compound in pharmaceutical synthesis involve the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 3-position of the pyridine ring.
Diagram of Key Synthetic Pathways
Caption: Key synthetic transformations of this compound.
Experimental Protocols and Data
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. A notable application of this reaction with this compound is in the synthesis of Leniolisib, a PI3Kδ inhibitor.[1][2][3]
Reaction Scheme:
Caption: Buchwald-Hartwig amination in the synthesis of a Leniolisib intermediate.
Experimental Protocol:
A mixture of this compound (1.0 equiv), (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate (1.1 equiv), sodium tert-butoxide (1.5 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), and 2-di-t-butylphosphino-2'-(N,N-dimethylamino)biphenyl (0.04 equiv) in tert-butanol is heated at 100 °C for 5 hours under an inert atmosphere.[1][2][3] After cooling, the reaction mixture is worked up using standard extraction procedures and purified by chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 74% | [1][2][3] |
| Temperature | 100 °C | [1][2][3] |
| Reaction Time | 5 hours | [1][2][3] |
Suzuki-Miyaura Coupling (Representative Protocol)
The Suzuki-Miyaura coupling enables the formation of C-C bonds between the pyridine core and various aryl or vinyl groups. This is a crucial transformation for accessing biaryl structures common in pharmaceuticals.
Reaction Scheme:
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethylpyridine motif is of significant interest in medicinal chemistry due to its unique electronic properties, metabolic stability, and ability to enhance binding affinity to biological targets. The protocols outlined below are for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings, offering versatile methods for the synthesis of a diverse range of substituted 2-methoxy-5-(trifluoromethyl)pyridine derivatives.
Introduction
This compound is a valuable building block for the introduction of the 2-methoxy-5-(trifluoromethyl)pyridine scaffold into target molecules. This moiety is found in various biologically active compounds, including pharmaceuticals and agrochemicals. For instance, this bromo-pyridine derivative is a key intermediate in the synthesis of Icenticaftor, a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) channel.[1] Palladium-catalyzed cross-coupling reactions provide efficient and modular strategies for the derivatization of this important heterocyclic compound.
Palladium-Catalyzed Cross-Coupling Reactions: An Overview
Palladium-catalyzed cross-coupling reactions are a class of powerful synthetic transformations that enable the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organohalide with an organometallic or unsaturated partner in the presence of a palladium catalyst and a base. The general catalytic cycles for these reactions are illustrated below.
Diagram 1: General Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or ester.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling
While specific data for a wide range of coupling partners with this compound is not extensively published, the following table provides representative conditions based on similar substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 (expected) |
| 2 | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 16 | 80-90 (expected) |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | 18 | 75-85 (expected) |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene to form a substituted alkene.
Diagram 3: Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Heck reaction.
Quantitative Data for Heck Reaction
The following table provides representative conditions for the Heck reaction based on similar substrates.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100 | 24 | 75-85 (expected) |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | - | NaOAc (2) | DMA | 120 | 20 | 70-80 (expected) |
| 3 | 1-Octene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₂CO₃ (2.5) | 1,4-Dioxane | 110 | 18 | 65-75 (expected) |
Experimental Protocol: Heck Reaction
This protocol describes a general procedure for the Heck reaction of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 4 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
In a sealed tube, combine this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the solvent, the alkene, and the base via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature with stirring.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine.
Diagram 4: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Quantitative Data for Buchwald-Hartwig Amination
The following table provides representative conditions for the Buchwald-Hartwig amination based on similar substrates.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (2) | Toluene | 100 | 18 | 80-90 (expected) |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 24 | 75-85 (expected) |
| 3 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (3) | t-BuOH | 90 | 16 | 70-80 (expected) |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., XPhos, 3 mol%)
-
Base (e.g., NaOtBu, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add the palladium pre-catalyst, ligand, and base.
-
Add this compound and the anhydrous solvent.
-
Add the amine to the reaction mixture.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture in an oil bath at 100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Diagram 5: Catalytic Cycle of the Sonogashira Coupling
Caption: The catalytic cycle of the Sonogashira coupling reaction.
Quantitative Data for Sonogashira Coupling
The following table provides representative conditions for the Sonogashira coupling based on similar substrates.
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 25 | 6 | 85-95 (expected) |
| 2 | 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine (3) | DMF | 50 | 12 | 80-90 (expected) |
| 3 | Trimethylsilylacetylene | Pd(dppf)Cl₂ (2) | CuI (4) | Piperidine (3) | Toluene | 70 | 18 | 75-85 (expected) |
Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Et₃N, 3.0 equiv)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous solvent and the base, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or gentle heating as required.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
References
Application Notes and Protocols for the Derivatization of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine in Agrochemical Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine , a key building block in the synthesis of novel agrochemicals. The trifluoromethylpyridine moiety is a critical component in a wide range of modern herbicides, fungicides, and insecticides due to its ability to enhance metabolic stability, binding affinity, and overall efficacy of the active ingredients.[1][2][3] This document outlines detailed experimental protocols for key derivatization reactions, summarizes quantitative biological activity data for analogous compounds, and provides visual workflows to guide researchers in the development of new crop protection agents.
Key Derivatization Reactions
The bromine atom at the 3-position of the pyridine ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups and the construction of complex molecular architectures. The most common and effective derivatization strategies include the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, and vinyl substituents. This reaction is instrumental in the synthesis of biaryl structures commonly found in herbicides and fungicides.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
Procedure:
-
To a clean, dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent and the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-2-methoxy-5-(trifluoromethyl)pyridine derivative.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines. This reaction is crucial for creating derivatives with potential insecticidal and fungicidal activities.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium catalyst, phosphine ligand, and base in a dry reaction vessel.
-
Add the this compound and the amine to the vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the desired 3-amino-2-methoxy-5-(trifluoromethyl)pyridine derivative.
Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, leading to the synthesis of alkynyl-substituted pyridines. These derivatives have shown promise as insecticides and fungicides.
Protocol 3: General Procedure for Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., triethylamine or diisopropylamine, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a solution of this compound in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the base under an inert atmosphere.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the reaction at room temperature to 60 °C for 4-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 3-alkynyl-2-methoxy-5-(trifluoromethyl)pyridine derivative.
Biological Activity of Derivatized Compounds
The derivatization of the this compound core can lead to compounds with significant agrochemical potential. The following tables summarize the biological activities of structurally analogous compounds.
Herbicidal Activity
Derivatives of trifluoromethylpyridine have shown potent herbicidal activity against a range of broadleaf and grass weeds.
| Derivative Class | Target Weed(s) | Activity (IC₅₀/EC₅₀/Inhibition) | Reference Compound |
| Phenyl-pyridines | Abutilon theophrasti, Amaranthus retroflexus | ED₅₀ = 5.48 - 13.32 g a.i./hm² | Fomesafen |
| Pyridazinones | Barnyardgrass, Rape | Bleaching activity at 10 µg/mL | - |
| N-(2,2,2)-trifluoroethylpyrazoles | Dicotyledonous and monocotyledonous weeds | Good pre-emergence activity at 150 g a.i./ha | Metolachlor |
| N-(arylmethoxy)-2-chloronicotinamides | Lemna paucicostata (duckweed) | IC₅₀ = 7.8 µM | Clomazone, Propanil |
Fungicidal Activity
Trifluoromethylpyridine derivatives have demonstrated efficacy against various plant pathogenic fungi.
| Derivative Class | Fungal Pathogen(s) | Activity (EC₅₀/MIC/Inhibition) | Reference Compound |
| Thioether/Sulfone/Sulfoxide Amides | Xanthomonas oryzae pv. oryzae | EC₅₀ = 83 mg L⁻¹ (Sulfone derivative) | Thiodiazole copper, Bismerthiazol |
| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidines | Botrytis cinerea | Significant activity | - |
| Trifluoromethylphenyl Amides | Colletotrichum acutatum, Phomopsis viticola | Strongest activity in the tested set | - |
| 2-Amino-5-substituted pyridines | Phytopathogenic fungi | Notable fungicidal activity | - |
Insecticidal and Nematicidal Activity
The introduction of specific functional groups onto the trifluoromethylpyridine scaffold has yielded compounds with potent insecticidal and nematicidal properties.
| Derivative Class | Pest(s) | Activity (LC₅₀/LD₅₀/Inhibition) | Reference Compound |
| 1,3,4-Oxadiazole containing pyridines | Mythimna separata, Plutella xylostella | LC₅₀ = 30.8 - 38.5 mg L⁻¹ | Avermectin |
| Thioether/Sulfone/Sulfoxide Amides | Plutella xylostella | Good activity (70-75% inhibition) | - |
| Flupyrimin analogs | Plutella xylostella | 100% lethality at 400 µg/mL | - |
| Alkaloids | Culex pipiens pallens, Aedes albopictus | Promising activity | - |
| Alkyloxyalkanols | Bursaphelenchus xylophilus (Pine wood nematode) | LD₅₀ < 50 ppm | - |
Visualizing Derivatization Pathways and Workflows
To further clarify the synthetic strategies, the following diagrams illustrate the key derivatization pathways and a general experimental workflow.
Caption: Key derivatization pathways for agrochemical synthesis.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
Application Notes and Protocols: Bromination of 2-methoxy-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the electrophilic bromination of 2-methoxy-5-(trifluoromethyl)pyridine. The protocol is adapted from established methods for the bromination of structurally similar, electron-deficient pyridine rings. The primary expected product is 3-bromo-2-methoxy-5-(trifluoromethyl)pyridine, based on the directing effects of the methoxy and trifluoromethyl substituents.
Introduction
The bromination of pyridine rings is a crucial transformation in the synthesis of pharmaceutical intermediates and other fine chemicals. The regioselectivity of this reaction is governed by the electronic properties of the substituents on the pyridine ring. In the case of 2-methoxy-5-(trifluoromethyl)pyridine, the electron-donating methoxy group at the 2-position and the strongly electron-withdrawing trifluoromethyl group at the 5-position direct the electrophilic attack of bromine. The methoxy group activates the ortho and para positions (3, 4, and 6), while the trifluoromethyl group deactivates the ring, particularly at the ortho and para positions (2, 4, and 6). Consequently, the most favored position for bromination is the 3-position, which is ortho to the activating methoxy group and meta to the deactivating trifluoromethyl group.
This protocol utilizes 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione as the brominating agent in the presence of trifluoroacetic acid. This method is known for its high efficiency and regioselectivity under mild reaction conditions.
Experimental Protocol
Materials and Reagents
-
2-methoxy-5-(trifluoromethyl)pyridine
-
1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione
-
Trifluoroacetic acid (TFA)
-
tert-Butyl methyl ether (TBME)
-
Ethyl acetate (EtOAc)
-
n-Heptane
-
Sodium bicarbonate (NaHCO₃)
-
Argon gas
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: In a round-bottom flask, dissolve 2-methoxy-5-(trifluoromethyl)pyridine (1.0 eq) in trifluoroacetic acid.
-
Addition of Brominating Agent: To the stirred solution, add 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (1.3 eq) in one portion.
-
Reaction Conditions: Purge the flask with argon and stir the reaction mixture at room temperature (approximately 20-25 °C) for 18 hours.[1][2]
-
Work-up:
-
After 18 hours, remove the trifluoroacetic acid under reduced pressure using a rotary evaporator at a bath temperature of 45 °C.[2]
-
Suspend the resulting residue in tert-butyl methyl ether to precipitate any unreacted brominating agent and its byproducts.
-
Filter the suspension and collect the filtrate.
-
-
Extraction and Neutralization:
-
Concentrate the filtrate.
-
Dissolve the residue in a mixture of ethyl acetate and n-heptane.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in heptane (e.g., 0% to 10% ethyl acetate).[1]
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the final product, this compound.
-
Data Presentation
The following table summarizes the quantitative data for a similar bromination reaction of 2-methoxy-3-(trifluoromethyl)pyridine, which is expected to have a comparable outcome.[1][2]
| Parameter | Value | Reference |
| Starting Material | 2-methoxy-3-(trifluoromethyl)pyridine | [1][2] |
| Brominating Agent | 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione | [1][2] |
| Acid | Trifluoroacetic acid (TFA) | [1][2] |
| Temperature | Room Temperature (~20°C) | [1] |
| Reaction Time | 18 hours | [1][2] |
| Atmosphere | Argon | [1] |
| Purification Method | Silica Gel Chromatography | [1] |
| Yield | ~74% | [1] |
Visualizations
Experimental Workflow
Caption: Workflow for the bromination of 2-methoxy-5-(trifluoromethyl)pyridine.
References
Application Notes and Protocols for the Purification of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine, a key intermediate in pharmaceutical synthesis. The following sections outline effective purification techniques, including column chromatography and recrystallization, complete with experimental details and expected outcomes based on data from closely related compounds.
Data Presentation: Purification Efficacy
The following table summarizes representative quantitative data for the purification of halogenated methoxypyridine derivatives, which can be considered analogous to this compound due to the absence of specific published data for this compound. This data is intended to provide a benchmark for expected purity and yield.
| Purification Method | Starting Material | Initial Purity | Final Purity | Yield (%) | Solvent System | Reference Compound |
| Flash Column Chromatography | Crude Synthetic Mixture | Not Reported | >95% (by NMR) | 73% | 5-10% Ethyl Acetate in Hexane | 3-Bromo-5-methoxypyridine[1] |
| Flash Column Chromatography | Crude Synthetic Mixture | Not Reported | Not Reported | 74% | Heptane/Ethyl Acetate Gradient | 4-Bromo-2-methoxy-5-(trifluoromethyl)pyridine |
Experimental Protocols
Purification by Flash Column Chromatography
This is the most common and effective method for purifying substituted pyridines.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or Heptane), HPLC grade
-
Ethyl acetate, HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column for chromatography
-
Eluent reservoir and fraction collector (optional)
-
Rotary evaporator
Protocol:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) to determine the optimal solvent system for separation. The ideal system will show good separation between the product spot and impurities, with an Rf value for the product of approximately 0.2-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
-
-
Elution:
-
Begin eluting the column with the predetermined solvent system from the TLC analysis. A gradient elution, starting with a less polar mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity, may improve separation.
-
Collect fractions in test tubes or a fraction collector.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Purification by Recrystallization (Alternative Method)
Recrystallization can be an effective method if the product is a solid and a suitable solvent system can be found.
Materials:
-
Crude this compound (solid)
-
Various organic solvents (e.g., ethanol, methanol, isopropanol, hexane, ethyl acetate, toluene)
-
Water
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Buchner funnel and filter paper
Protocol:
-
Solvent Screening:
-
Place a small amount of the crude product into several test tubes.
-
Add a small amount of a different solvent to each test tube to test for solubility at room temperature and upon heating.
-
A good recrystallization solvent will dissolve the compound when hot but not at room temperature. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be used. For halogenated pyridines, mixtures like ethanol/water or hexane/ethyl acetate are often effective.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.
-
If using a solvent pair, dissolve the crude product in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
-
Visualizations
Caption: Workflow for Flash Column Chromatography Purification.
Caption: General Workflow for Recrystallization.
References
Application Notes and Protocols for Microwave-Assisted Synthesis Involving 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microwave-assisted organic synthesis has emerged as a transformative technology in medicinal chemistry and drug development, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced reaction selectivity.[1] This document provides detailed application notes and protocols for the microwave-assisted functionalization of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine, a key building block in the synthesis of novel chemical entities due to its unique electronic and structural properties. The protocols herein describe common and synthetically valuable cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, cyanation, and Sonogashira coupling.
Microwave-Assisted Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl-aryl compounds.[2] Microwave irradiation significantly accelerates this palladium-catalyzed reaction.[3]
Reaction Scheme:
References
- 1. Microwave-Assisted Cyanation of an Aryl Bromide Directly on a Metal-Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my Suzuki coupling reaction resulting in a low or no yield of the desired product?
Answer:
Low yield with this compound is a common challenge that can stem from several factors, primarily related to the electron-deficient nature of the pyridine ring and potential catalyst inhibition.
Potential Causes & Solutions:
-
Catalyst Inactivity or Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to inactive species.[1][2] The active Pd(0) catalyst is also sensitive to oxygen.[1]
-
Solution: Switch to a pre-catalyst or use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to protect the palladium center and facilitate the reaction.[1][3][4] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (e.g., argon or nitrogen).[1][5]
-
-
Inefficient Oxidative Addition: While the C-Br bond is generally reactive, the electronic properties of this specific substrate can still pose challenges.[6]
-
Poor Base Selection: The choice of base is critical for the transmetalation step, where the organic group is transferred from boron to the palladium catalyst.[10][11]
-
Suboptimal Solvent Choice: The solvent affects the solubility of reagents and the stability of catalytic intermediates.
Question 2: I am observing a significant amount of a byproduct that appears to be my starting boronic acid that has been protonated (protodeboronation). How can I minimize this?
Answer:
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent side reaction, especially with electron-deficient heteroaromatic boronic acids.[13][14]
Potential Causes & Solutions:
-
Presence of Water: Water in the reaction mixture can be a proton source, leading to the cleavage of the C-B bond.[1]
-
Solution: Use anhydrous solvents and ensure your base is thoroughly dried. Flame-dry glassware before use.[1]
-
-
Boronic Acid Instability: Some boronic acids are inherently unstable under the reaction conditions.[12][15]
-
Slow Transmetalation: If the desired coupling is slow, the competing protodeboronation side reaction can become more prominent.[14]
Question 3: My main byproduct is the homocoupling of my boronic acid. What causes this and how can I prevent it?
Answer:
Homocoupling of the boronic acid is another common side reaction that consumes your starting material and complicates purification.
Potential Causes & Solutions:
-
Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[1]
-
Catalyst System: The choice of palladium source can influence the extent of homocoupling.
-
Solution: Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensuring the efficient in situ reduction of a Pd(II) precatalyst can sometimes mitigate this issue.[2]
-
-
Reagent Stoichiometry: While a slight excess of the boronic acid is common, a large excess can favor homocoupling.[1]
-
Solution: Use a modest excess of the boronic acid (e.g., 1.1-1.5 equivalents) and ensure slow addition if necessary.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst, ligand, base, and solvent for this specific Suzuki coupling?
A1: A robust starting point would be to use a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. A strong, anhydrous base like K₃PO₄ or Cs₂CO₃ is recommended. For the solvent, anhydrous 1,4-dioxane or toluene is a common and effective choice.
Q2: At what temperature should I run the reaction?
A2: A typical starting temperature range is 80-110 °C.[2][6] If you observe low conversion, the temperature can be increased. Microwave heating can also be a powerful tool to accelerate the reaction, often at temperatures around 120 °C for short periods.[9]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[2][5]
Q4: My product is difficult to purify. Any suggestions?
A4: Purification of Suzuki coupling products typically involves an aqueous workup to remove inorganic salts, followed by flash column chromatography on silica gel.[5][17][18] If your product is a solid, recrystallization can be an effective final purification step.[17] Common impurities to separate from are unreacted starting materials and homocoupled byproducts.
Data Presentation
The following tables summarize typical starting conditions and optimization ranges for the Suzuki coupling of this compound. These are generalized recommendations and may require further optimization for your specific boronic acid coupling partner.
Table 1: Recommended Starting Conditions for Reaction Optimization
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2.5 mol%) or Pd(OAc)₂ (2-5 mol%) | Common, effective precatalysts.[5][19] |
| Ligand | XPhos or SPhos (1.1-1.5 eq. to Pd) | Bulky, electron-rich ligands are effective for challenging substrates.[1][3] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong bases often required for electron-deficient pyridines.[1][2] |
| Solvent | Anhydrous 1,4-Dioxane or Toluene | Aprotic solvents are generally effective.[5][6] |
| Temperature | 100 °C | A good starting point for thermal heating.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst oxidation and side reactions.[1] |
Table 2: Troubleshooting and Optimization Parameters
| Issue | Parameter to Vary | Range to Explore |
| Low Conversion | Temperature | 80 - 120 °C (or Microwave 100-150 °C) |
| Catalyst Loading | 1 - 10 mol% | |
| Ligand | Screen other Buchwald ligands (e.g., RuPhos) or NHC ligands.[20] | |
| Protodeboronation | Boron Source | Boronic Acid vs. Pinacol Ester vs. Trifluoroborate salt[2][16] |
| Solvent | Anhydrous conditions, screen different aprotic solvents. | |
| Homocoupling | Atmosphere | Ensure rigorous degassing and inert atmosphere. |
| Boronic Acid Equiv. | 1.1 - 1.5 equivalents |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for your specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)[6]
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2.5 mol%)[5]
-
Ligand (e.g., XPhos, 1.1-1.5 eq. relative to Pd)[3]
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)[2]
-
Reaction vessel (e.g., Schlenk flask or microwave vial)[5]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the boronic acid/ester, the palladium catalyst, the ligand, and the base.[5]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.[2]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).[5]
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6][18]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5][18]
Mandatory Visualization
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 20. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
| Issue ID | Question | Potential Causes | Recommended Solutions |
| SYN-001 | Low or no conversion of the starting material, 2-methoxy-5-(trifluoromethyl)pyridine. | 1. Inactive brominating agent (e.g., old or improperly stored NBS or DBDMH).2. Insufficient reaction temperature.3. Inadequate reaction time.4. Presence of inhibitors (e.g., water in the reaction mixture). | 1. Use a fresh batch of the brominating agent.2. Gradually increase the reaction temperature, monitoring for product formation and byproduct generation.3. Extend the reaction time and monitor the progress by TLC or GC-MS.4. Ensure all reagents and solvents are anhydrous. |
| SYN-002 | Formation of multiple products observed by TLC or GC-MS. | 1. Over-bromination: Formation of dibromo- or polybromo-pyridines.2. Isomer formation: Bromination at other positions on the pyridine ring.3. Hydrolysis: Cleavage of the methoxy group to a hydroxyl group. | 1. Use a stoichiometric amount or a slight excess of the brominating agent. Control the reaction temperature carefully, as higher temperatures can promote over-bromination.2. The regioselectivity is influenced by the brominating agent and reaction conditions. NBS often provides good selectivity for the 3-position. Consider using a milder brominating agent or lower reaction temperatures.3. Ensure anhydrous conditions and quench the reaction carefully to avoid acidic or basic hydrolysis. |
| SYN-003 | Product is difficult to purify and contains persistent impurities. | 1. Co-elution of the product with unreacted starting material or isomeric byproducts during column chromatography.2. Presence of non-polar impurities from the brominating agent (e.g., succinimide from NBS). | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization of the crude product before chromatography can also help.2. Perform an aqueous workup to remove water-soluble impurities. A wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic byproducts. |
| SYN-004 | The isolated product is colored, indicating the presence of impurities. | 1. Oxidation of the pyridine ring or other components of the reaction mixture.2. Presence of residual bromine. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.2. Wash the organic layer with a solution of sodium thiosulfate during the workup to quench any remaining bromine. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most common method is the electrophilic bromination of 2-methoxy-5-(trifluoromethyl)pyridine. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in a suitable solvent.
Q2: Which brominating agent is better, NBS or DBDMH?
Both NBS and DBDMH can be effective. NBS is a widely used and generally milder brominating agent, which can lead to higher regioselectivity. DBDMH is a more potent source of electrophilic bromine and may require more careful control of reaction conditions to avoid over-bromination. The choice of reagent may depend on the scale of the reaction and the desired balance between reactivity and selectivity.
Q3: What are the expected side products in this synthesis?
Potential side products include:
-
Isomeric monobrominated products: Bromination at positions other than the desired 3-position.
-
Dibrominated products: Addition of a second bromine atom to the pyridine ring.
-
Hydrolysis product: 2-Hydroxy-3-bromo-5-(trifluoromethyl)pyridine, resulting from the cleavage of the methoxy ether.
-
Unreacted starting material: 2-methoxy-5-(trifluoromethyl)pyridine.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A comparison of the reaction mixture with the starting material will show the consumption of the reactant and the formation of the product.
Q5: What is a typical workup procedure for this reaction?
A typical workup involves quenching the reaction, followed by an aqueous extraction to remove the solvent and water-soluble byproducts. The organic layer is then washed with a mild base (e.g., sodium bicarbonate solution) to neutralize any acid, followed by a wash with brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
Experimental Protocol: Synthesis of a Structurally Related Compound
Reaction: Bromination of 2-methoxy-3-(trifluoromethyl)pyridine.
Reagents and Materials:
-
2-methoxy-3-(trifluoromethyl)pyridine
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)
-
Trifluoroacetic acid (TFA)
-
tert-Butyl methyl ether (TBME)
-
Ethyl acetate
-
Heptane
-
Sodium bicarbonate
Procedure:
-
To a solution of 2-methoxy-3-(trifluoromethyl)pyridine in trifluoroacetic acid, add 1,3-dibromo-5,5-dimethylhydantoin in one portion.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) for 18 hours.
-
Remove the trifluoroacetic acid under reduced pressure.
-
Suspend the residue in tert-butyl methyl ether and filter to remove insoluble materials.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography using a heptane/ethyl acetate gradient.
-
Further purification can be achieved by filtering through a plug of sodium bicarbonate.
Visualizations
Reaction Pathway and Potential Side Reactions
Technical Support Center: 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine and its derivatives.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, offering explanations and actionable solutions to improve the purity of your target compound.
Issue 1: Low Purity After Initial Synthesis
Q: My initial crude product of this compound shows multiple spots on TLC/peaks in HPLC analysis. What are the likely impurities and how can I minimize their formation?
A: The presence of multiple impurities in the crude product is a common issue arising from the synthetic route. The likely contaminants depend on the starting materials and reaction conditions.
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Unreacted Starting Materials: Incomplete reactions are a primary source of impurities. For instance, if synthesizing from a dibrominated precursor, residual starting material may be present.
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Isomeric Byproducts: Bromination of a methoxy-trifluoromethyl-pyridine can sometimes lead to the formation of regioisomers, where the bromine atom is introduced at a different position on the pyridine ring.
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Over-brominated Products: If the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled, di-brominated or other poly-brominated byproducts may form.
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Hydrolysis Products: The methoxy group can be susceptible to hydrolysis under certain conditions, leading to the corresponding hydroxypyridine derivative.
Troubleshooting Workflow for Impurity Reduction:
Caption: A workflow for troubleshooting and minimizing impurities during synthesis and purification.
Issue 2: Difficulty in Removing a Persistent Impurity
Q: I have a persistent impurity with a similar polarity to my target compound, making separation by column chromatography difficult. How can I improve the separation?
A: Co-elution of impurities is a frequent challenge in the purification of pyridine derivatives. Here are several strategies to enhance separation:
-
Optimize Chromatographic Conditions:
-
Solvent System: Experiment with different solvent systems. A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. Try altering the solvent polarity or using a different polar solvent (e.g., diethyl ether or dichloromethane) to change the selectivity.
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Gradient Elution: Employ a shallow gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity. This can effectively resolve compounds with very similar Rf values.
-
Stationary Phase: If using silica gel, consider switching to a different stationary phase, such as alumina (neutral or basic), or a bonded phase like C18 for reverse-phase chromatography.
-
-
Recrystallization: This is a powerful technique for removing small amounts of impurities, especially if your target compound is a solid. The key is to find a suitable solvent or solvent system in which the target compound has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurity remains soluble.
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Preparative HPLC: For high-purity requirements, preparative HPLC offers superior resolution compared to standard column chromatography.[1]
Issue 3: Product Degradation During Purification
Q: I am observing product degradation (e.g., streaking on TLC, low recovery) during column chromatography on silica gel. What is the likely cause and how can I prevent it?
A: Pyridine derivatives can be sensitive to the acidic nature of standard silica gel, which can lead to degradation. The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the silica surface.
Solutions:
-
Deactivate Silica Gel: Before packing the column, treat the silica gel with a solvent system containing a small amount of a base, such as triethylamine (typically 0.1-1%). This will neutralize the acidic sites on the silica surface.
-
Use Neutral Alumina: As an alternative to silica gel, neutral alumina can be a less harsh stationary phase for basic compounds.
-
Minimize Contact Time: Do not let the compound sit on the column for an extended period. Elute the compound as efficiently as possible.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: Common impurities often depend on the synthetic route. However, you should generally be aware of:
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Starting Materials: For example, if the synthesis involves the methoxylation of a dibromo-trifluoromethyl-pyridine, the starting material could be a major impurity if the reaction does not go to completion.
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Positional Isomers: Bromination or other substitution reactions can sometimes yield small quantities of isomers.
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Byproducts from Side Reactions: Over-bromination or hydrolysis of the methoxy group can lead to unwanted byproducts.
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Residual Solvents: Solvents used in the reaction or workup may be present in the crude product.
Q2: Which analytical techniques are best for assessing the purity of my final product?
A2: A combination of techniques is recommended for a thorough purity assessment:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure of the desired product and identifying any impurities. The absence of unexpected signals is a strong indicator of high purity.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information on the purity of the compound and confirms its molecular weight.[1]
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High-Performance Liquid Chromatography (HPLC) with UV detection: HPLC is excellent for quantifying the purity of your compound by measuring the area percentage of the main peak relative to all other peaks.
Q3: Can I use crystallization to purify this compound?
A3: Yes, if your compound is a solid at room temperature, crystallization can be a very effective purification method for achieving high purity.[1] The key is to perform a solvent screen to find a suitable solvent or a mixture of solvents. Ideal solvents will dissolve the compound well when hot but poorly when cold.
Q4: My chromatographic peaks are tailing. What can I do to improve the peak shape?
A4: Peak tailing for pyridine derivatives is often due to the interaction of the basic nitrogen with acidic silanol groups on the silica-based column.[2] To mitigate this:
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Add a Mobile Phase Modifier: Incorporate a small amount of a competing base, like triethylamine (0.1-0.5%), into your mobile phase.
-
Adjust pH: For reverse-phase HPLC, adjusting the pH of the mobile phase can significantly improve peak shape.
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Use a Different Column: Consider using a column with end-capping or a different stationary phase that is more suitable for basic compounds.
Data Presentation
The following tables provide representative data on the improvement of purity for a this compound derivative using common purification techniques.
Table 1: Purity Improvement via Column Chromatography
| Step | Purity (by HPLC Area %) | Predominant Impurities |
| Crude Product | 85.2% | Starting Material, Isomeric Byproduct |
| After Column Chromatography | 97.5% | Trace Isomeric Byproduct |
Table 2: Purity Enhancement by Recrystallization
| Step | Purity (by HPLC Area %) | Solvent System for Recrystallization |
| Post-Chromatography | 97.5% | N/A |
| After Recrystallization | >99.0% | Ethanol/Water |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
Objective: To purify crude this compound from major impurities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. A good solvent system will give the target compound an Rf value of approximately 0.3. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with the chosen solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the target compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purity Analysis by HPLC
Objective: To determine the purity of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 30% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting poor chromatographic separation.
References
Technical Support Center: Cross-Coupling Reactions with 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 3-bromo-2-methoxy-5-(trifluoromethyl)pyridine in cross-coupling reactions. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
The primary challenges stem from the electronic properties of the pyridine ring and the trifluoromethyl group. The pyridine nitrogen can act as a ligand, potentially poisoning the palladium catalyst by coordinating to the metal center and inhibiting the catalytic cycle.[1] This is often referred to as the "2-pyridyl problem," particularly when the coupling site is adjacent to the nitrogen.[1][2] Additionally, the electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the C-Br bond.
Q2: How does the bromine leaving group affect the reactivity of this substrate?
The carbon-bromine (C-Br) bond is generally more reactive in oxidative addition, often the rate-determining step in cross-coupling, compared to a carbon-chlorine (C-Cl) bond.[3] Consequently, this compound is expected to show higher reactivity and may require milder reaction conditions than its chloro-analogue.[3]
Q3: What is the crucial role of the ligand in these cross-coupling reactions?
The choice of ligand is critical for a successful reaction.[1] Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos), are often effective.[1] These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center and increase the electron density on the metal, which promotes the desired catalytic steps.[1]
Q4: What are common side reactions to watch out for?
In Suzuki-Miyaura coupling, a common side reaction is protodeboronation, where the boronic acid is replaced by a hydrogen atom.[1][4] This can be exacerbated by the presence of water. Homocoupling of the organometallic reagent is another potential side reaction.[1]
Troubleshooting Guides
Issue 1: Low or No Conversion
| Potential Cause | Troubleshooting Step |
| Catalyst Poisoning by Pyridine Nitrogen: The pyridine nitrogen is inhibiting the palladium catalyst.[1] | 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃.[1] 2. Use a Pre-catalyst: Consider using a well-defined palladium pre-catalyst. |
| Inefficient Oxidative Addition: The C-Br bond is not being effectively activated.[1] | 1. Increase Reaction Temperature: Cautiously increase the temperature in 10-20 °C increments, monitoring for decomposition.[1] 2. Screen Different Solvents: Solvents like dioxane, toluene, or THF can influence the reaction rate. |
| Poor Transmetalation: The transfer of the organometallic reagent to the palladium center is inefficient.[1] | 1. Screen Different Bases: Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] The choice of base can be critical. |
Issue 2: Formation of Side Products
| Side Product | Troubleshooting Step |
| Protodeboronation (Suzuki Coupling): The boronic acid is being replaced by a hydrogen atom.[1] | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.[1] 2. Choose a Non-Aqueous Base: Consider using a base like K₃PO₄ in an anhydrous solvent.[1] 3. Use Boronic Acid Derivatives: Pinacol esters or MIDA boronates can be more stable alternatives to boronic acids.[5] |
| Homocoupling: The organometallic reagent is coupling with itself.[1] | 1. Degas the Reaction Mixture: Thoroughly remove oxygen from the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen).[1] 2. Use a Pre-catalyst: Pd(II) pre-catalysts can sometimes lead to homocoupling during the initial reduction to Pd(0). Using a Pd(0) source or an efficient pre-catalyst can mitigate this.[1] |
Catalyst Selection for Analogous Pyridine Substrates
Suzuki-Miyaura Coupling
Substrate: 5-bromo-2-methylpyridin-3-amine
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methylphenylboronic acid | 82 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methoxyphenylboronic acid | 88 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High |
Data adapted from studies on analogous substrates.[6]
Buchwald-Hartwig Amination
General guidance for aryl halides.
| Catalyst Precursor | Ligand | Base | Common Solvents |
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, SPhos, RuPhos | NaOt-Bu, LHMDS, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF |
For challenging aryl chlorides, which can be analogous to electron-deficient pyridines, bulky phosphine ligands are often required.[7]
Sonogashira Coupling
Substrate: 6-bromo-3-fluoro-2-cyanopyridine
| Catalyst | Co-catalyst | Base | Solvent | Alkyne | Yield (%) |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | Phenylacetylene | 93 |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | 1-Heptyne | 85 |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | 3-Butyn-1-ol | 90 |
Data from a study on a structurally similar fluorinated bromopyridine.[8]
Experimental Protocols
The following are generalized experimental protocols that should be optimized for the specific substrates and desired products.
General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2-3 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[4]
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.[4]
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-12 hours), monitoring the reaction progress by TLC or GC/LC-MS.[3]
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by flash column chromatography.[4]
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 eq) to a dry reaction vessel.
-
Add the this compound (1.0 eq) and the amine (1.1-1.2 eq).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
General Procedure for Sonogashira Coupling
-
To a degassed solution of this compound (1.0 eq) in a suitable solvent (e.g., THF/Et₃N mixture), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) iodide (CuI, 1-5 mol%).[8]
-
Degas the reaction mixture for an additional 5 minutes.
-
Add the terminal alkyne (1.1-1.5 eq) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).[8]
-
Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low reaction conversion.
Caption: Logic for initial catalyst system selection.
References
- 1. benchchem.com [benchchem.com]
- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: Debromination of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
Welcome to the technical support center for the debromination of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for this specific chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the debromination of this compound?
A1: The most prevalent and effective method for the debromination of this compound is catalytic hydrogenation. This typically involves the use of a palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) catalyst in the presence of a hydrogen source. The electron-withdrawing nature of the trifluoromethyl group makes the pyridine ring susceptible to this type of reduction.
Q2: I am observing incomplete conversion of my starting material. What are the likely causes and how can I address this?
A2: Incomplete conversion is a common issue and can stem from several factors:
-
Catalyst Activity: The catalyst may be old, poisoned, or of insufficient quality. Ensure you are using a fresh, high-quality catalyst. Catalyst poisoning can occur due to impurities in the starting material, solvent, or from the nitrogen atom of the pyridine itself. Adding a small amount of a non-nucleophilic base can sometimes mitigate catalyst poisoning by neutralizing any acidic byproducts.
-
Hydrogen Pressure: The pressure of the hydrogen gas can be critical. For less reactive substrates, increasing the hydrogen pressure may be necessary to drive the reaction to completion.
-
Reaction Time and Temperature: The reaction may simply require more time or a moderate increase in temperature to proceed to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Solvent Choice: The choice of solvent can influence the reaction rate and catalyst activity. Protic solvents like methanol or ethanol are commonly used.
Q3: My reaction is producing a significant amount of side products. What are the likely side reactions and how can I minimize them?
A3: Several side reactions can occur during the debromination of this substrate:
-
Pyridine Ring Reduction: Over-reduction of the pyridine ring to a piperidine derivative is a potential side reaction, especially under harsh conditions (high pressure, high temperature, or with highly active catalysts like Rhodium on carbon).[1] To minimize this, use milder conditions and monitor the reaction closely to stop it once the starting material is consumed.
-
Reduction of the Trifluoromethyl Group: While generally stable, the trifluoromethyl group can be susceptible to reduction under certain catalytic hydrogenation conditions, though this is less common. Using a less reactive catalyst or milder conditions can help prevent this.
-
Hydrodefluorination: In some cases, partial or complete removal of fluorine atoms from the trifluoromethyl group can occur. This is more likely with certain catalysts and under forcing conditions.
Q4: What is the best way to purify the final product, 2-methoxy-5-(trifluoromethyl)pyridine?
A4: The product, 2-methoxy-5-(trifluoromethyl)pyridine, is a relatively volatile liquid. Purification can typically be achieved by:
-
Filtration: After the reaction, the catalyst must be carefully removed by filtration through a pad of celite or a similar filter aid.
-
Extraction: An aqueous workup can be performed to remove any salts or water-soluble impurities.
-
Distillation: Fractional distillation under reduced pressure is an effective method for purifying the final product, especially for larger scale reactions.
-
Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography on silica gel using a gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) can be employed.
Troubleshooting Guides
Issue 1: Low or No Conversion
Symptoms:
-
TLC or LC-MS analysis shows predominantly starting material.
-
No significant hydrogen uptake is observed.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of high-quality Pd/C or PtO₂. Ensure the catalyst has not been exposed to air for extended periods. |
| Catalyst Poisoning | Purify the starting material to remove any potential catalyst poisons. Add a non-nucleophilic base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) to the reaction mixture to neutralize any acidic byproducts. |
| Insufficient Hydrogen Pressure | Increase the hydrogen pressure. Start with atmospheric pressure (balloon) and incrementally increase if necessary. |
| Low Reaction Temperature | Gently warm the reaction mixture. A temperature range of room temperature to 50°C is a good starting point. |
| Inappropriate Solvent | Switch to a different solvent. Methanol, ethanol, and ethyl acetate are common choices for catalytic hydrogenation. |
Issue 2: Incomplete Debromination
Symptoms:
-
A mixture of starting material and product is observed after an extended reaction time.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Catalyst Loading | Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). |
| Reaction Stalled | The catalyst may have become deactivated over time. Carefully filter the reaction mixture and add a fresh portion of the catalyst. |
| Equilibrium Reached | While unlikely for this type of reaction, ensure the system is properly sealed and that there is a positive pressure of hydrogen. |
Issue 3: Formation of Over-reduction Products (Piperidine Derivatives)
Symptoms:
-
Mass spectrometry analysis indicates the presence of a product with a mass corresponding to the fully saturated piperidine ring.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Harsh Reaction Conditions | Reduce the hydrogen pressure and/or reaction temperature. |
| Highly Active Catalyst | Consider using a less active catalyst. For example, if using Rh/C, switch to Pd/C. |
| Prolonged Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reduction. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol (or Ethanol)
-
Triethylamine (Et₃N) (optional, 1.1 equivalents)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Standard hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)
Procedure:
-
In a suitable reaction vessel, dissolve this compound in methanol.
-
If desired, add triethylamine to the solution.
-
Carefully add the 10% Pd/C catalyst to the mixture.
-
Seal the reaction vessel and purge with an inert gas (Nitrogen or Argon) three times to remove any oxygen.
-
Evacuate the vessel and backfill with hydrogen gas. If using a balloon, ensure it is adequately filled. For a Parr apparatus, pressurize to the desired level (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically when the starting material is no longer visible), carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation to yield 2-methoxy-5-(trifluoromethyl)pyridine.
Quantitative Data Summary (Illustrative)
| Entry | Catalyst (mol%) | Additive (equiv.) | H₂ Pressure | Temp (°C) | Time (h) | Conversion (%) |
| 1 | 5% Pd/C | None | 1 atm | 25 | 24 | 75 |
| 2 | 10% Pd/C | None | 1 atm | 25 | 12 | 95 |
| 3 | 5% Pd/C | Et₃N (1.1) | 1 atm | 25 | 8 | >98 |
| 4 | 5% Pd/C | None | 50 psi | 25 | 4 | >98 |
Note: This data is illustrative and based on typical outcomes for similar reactions. Actual results may vary.
Visualizations
Experimental Workflow for Catalytic Debromination
Caption: A generalized workflow for the catalytic debromination of this compound.
Troubleshooting Logic Diagram for Incomplete Debromination
Caption: A decision tree for troubleshooting incomplete debromination reactions.
References
Reaction condition screening for 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine. The following sections offer guidance on common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination, as well as general advice for reaction condition screening.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenges stem from the electronic properties of the substituted pyridine ring. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation. Additionally, pyridylboronic acids, often used in Suzuki-Miyaura coupling, can be prone to instability and protodeboronation. The presence of both an electron-donating methoxy group and an electron-withdrawing trifluoromethyl group can also influence the reactivity of the C-Br bond.
Q2: Which palladium catalysts and ligands are recommended for Suzuki-Miyaura coupling with this substrate?
A2: For Suzuki-Miyaura reactions with bromopyridine derivatives, particularly those that can be challenging, the use of bulky, electron-rich phosphine ligands is often recommended to promote the oxidative addition and subsequent steps of the catalytic cycle. While classic catalysts like Pd(PPh₃)₄ can be a starting point, systems involving Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as SPhos or XPhos may offer improved yields. N-heterocyclic carbene (NHC) ligands can also be effective.
Q3: What are the key considerations for a successful Buchwald-Hartwig amination with this substrate?
A3: Success in Buchwald-Hartwig amination of this compound relies on the careful selection of the catalyst, ligand, and base. The choice of a suitable palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand is critical. The base is also a key parameter, with sodium tert-butoxide (NaOtBu) being a common choice. Ensuring strictly anhydrous and oxygen-free conditions is paramount to prevent catalyst deactivation and side reactions.
Q4: How can I minimize side reactions like homocoupling and protodeboronation in Suzuki-Miyaura coupling?
A4: To minimize homocoupling of the boronic acid, it is crucial to rigorously exclude oxygen from the reaction mixture, as oxygen can promote the formation of Pd(II) species that lead to this side reaction. Using a fresh, high-quality palladium catalyst and avoiding a large excess of the boronic acid can also be beneficial. Protodeboronation, the cleavage of the C-B bond by a proton source, can be mitigated by using anhydrous solvents and reagents. In some cases, switching from a boronic acid to a more stable boronate ester (e.g., a pinacol ester) can be an effective strategy.[1][2]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Catalyst inactivity or deactivation. 2. Inefficient oxidative addition. 3. Poor quality of reagents (e.g., wet solvent or base). | 1. Use a fresh palladium source or a pre-catalyst. Ensure rigorous degassing of solvents and use of an inert atmosphere. 2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos). Increase the reaction temperature. 3. Use anhydrous solvents and finely ground, dry base. |
| Significant Protodeboronation | 1. Presence of water in the reaction. 2. Base-mediated decomposition of the boronic acid. | 1. Use anhydrous solvents and reagents. 2. Consider using a milder base (e.g., K₃PO₄, Cs₂CO₃). Alternatively, replace the boronic acid with a more stable boronate ester. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Inefficient reduction of Pd(II) precatalyst. 3. Large excess of boronic acid. | 1. Ensure thorough degassing of all solvents and maintain a strict inert atmosphere. 2. Use a Pd(0) source directly or ensure conditions are suitable for the reduction of the Pd(II) precatalyst. 3. Optimize the stoichiometry of the boronic acid (typically 1.1-1.5 equivalents). |
| Formation of Complex Byproducts | 1. Reaction temperature is too high, leading to decomposition. 2. Incorrect choice of base or solvent. | 1. Lower the reaction temperature and monitor the reaction progress closely. 2. Screen different bases and solvents to find optimal conditions. |
Buchwald-Hartwig Amination
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Catalyst deactivation by the pyridine nitrogen. 2. Inappropriate ligand choice. 3. Insufficiently strong base. | 1. Increase catalyst and ligand loading. Screen different palladium precatalysts and ligands. 2. Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) that are known to be effective for heteroaryl substrates. 3. Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). |
| Dehalogenation of Starting Material | 1. Presence of water or other proton sources. 2. Unproductive side reaction from the catalytic cycle. | 1. Ensure strictly anhydrous conditions. 2. Optimize the ligand and base combination. A different ligand may favor the desired C-N bond formation. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Catalyst has deactivated over time. | 1. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS. 2. If the reaction stalls, careful addition of a small amount of fresh catalyst and ligand may be beneficial. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general starting protocol and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent and the palladium catalyst via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This is a general starting protocol and may require optimization for specific substrates.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, 2-10 mol%)
-
Base (e.g., NaOtBu, 1.4-2.2 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
To a flame-dried Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base.
-
Seal the tube, then evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add the anhydrous, degassed solvent via syringe.
-
Add this compound and the amine to the reaction mixture.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
Visual Troubleshooting Workflows
Caption: A workflow for troubleshooting low yields in Suzuki-Miyaura coupling.
Caption: A workflow for troubleshooting low yields in Buchwald-Hartwig amination.
References
Technical Support Center: Work-up Procedures for Reactions with 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the work-up procedures for reactions involving 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine. This resource offers troubleshooting advice and frequently asked questions to ensure a smooth and efficient post-reaction process.
Frequently Asked Questions (FAQs)
Q1: What is a general and safe quenching procedure for reactions involving organometallic reagents with this compound?
A1: A common and safe method for quenching reactions involving organolithium or Grignard reagents is the slow, dropwise addition of the reaction mixture to a cooled (0 °C or lower) solution of a protic solvent. Saturated aqueous ammonium chloride (NH₄Cl) is a widely used quenching agent. For highly reactive organometallics like organolithium reagents, it is advisable to add the quenching solution at a very low temperature (e.g., -78 °C) to control the exotherm.
Q2: What are the recommended organic solvents for extracting the product from the aqueous layer?
A2: Ethyl acetate and dichloromethane (DCM) are excellent choices for extracting this compound and its derivatives from the aqueous phase. Diethyl ether can also be used. The choice of solvent may depend on the specific nature of the product and subsequent purification steps.
Q3: What are the common techniques for purifying the crude product?
A3: Flash column chromatography on silica gel is the most common and effective method for purifying the product. The solvent system for elution will depend on the polarity of the desired compound and any impurities present. A gradient elution, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or diethyl ether), is often successful.
Q4: Are there any specific safety precautions to consider during the work-up of reactions with this compound?
A4: Yes, safety is paramount. 3-Bromo-5-(trifluoromethyl)pyridine, a related compound, is classified as toxic if swallowed and causes skin and eye irritation.[1] It is crucial to handle this compound and its reaction mixtures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
Problem 1: Low or no product yield after work-up.
-
Question: I performed a Suzuki coupling reaction with this compound, but after the work-up, I have a very low yield of my desired product. What could be the issue?
-
Answer: Low yields in Suzuki coupling reactions can arise from several factors. The pyridine nitrogen can coordinate with the palladium catalyst, inhibiting its activity.[2] Here are a few things to check:
-
Catalyst and Ligand: Ensure you are using an appropriate palladium catalyst and ligand system. For challenging substrates, consider using more active catalysts or bulkier electron-rich phosphine ligands.[2]
-
Base: The choice and quality of the base are critical. Ensure the base is finely powdered and anhydrous if required by the protocol.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Incomplete reactions will naturally lead to low yields.
-
Work-up Procedure: Ensure that the pH of the aqueous layer during extraction is appropriate to keep your product in the organic phase. Sometimes, residual base can cause emulsions, leading to loss of product. A gentle wash with brine can help break emulsions.
-
Problem 2: Presence of significant side products after purification.
-
Question: After column chromatography, my final product is still contaminated with a significant amount of an unknown impurity. What are the likely side products?
-
Answer: The nature of the side products will depend on the specific reaction.
-
In reactions with organometallics: A common side reaction is protonolysis of the organometallic reagent by any acidic protons in the starting material or solvent. This would result in the debrominated starting material, 2-methoxy-5-(trifluoromethyl)pyridine.
-
In coupling reactions: Homocoupling of the boronic acid or organometallic reagent can occur.
-
Incomplete reaction: The presence of unreacted this compound is also a possibility.
-
To identify the impurity: Obtain an NMR spectrum and a mass spectrum of the impure fraction. This will help in elucidating the structure of the side product and optimizing the reaction or purification conditions.
-
Problem 3: Difficulty in separating the product from starting material by column chromatography.
-
Question: My product and the starting material, this compound, have very similar Rf values on TLC, making separation by column chromatography difficult. What can I do?
-
Answer: This is a common challenge in purification. Here are some strategies:
-
Optimize the Solvent System: Experiment with different solvent systems for your column chromatography. Sometimes, a small change in the solvent ratio or using a different combination of solvents (e.g., hexane/dichloromethane or toluene/ethyl acetate) can improve separation.
-
Alternative Purification Techniques: Consider other purification methods such as preparative thin-layer chromatography (prep-TLC) for small scales or recrystallization if your product is a solid.
-
Chemical Modification: If possible, you could temporarily modify the polarity of your product or starting material through a simple and reversible chemical reaction to facilitate separation.
-
Experimental Protocols
Standard Work-up Protocol for a Suzuki Coupling Reaction
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Quenching: If necessary, quench the reaction by slowly adding water or a saturated aqueous solution of NH₄Cl.
-
Phase Separation: Transfer the mixture to a separatory funnel. Add an organic solvent such as ethyl acetate for extraction.
-
Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Collect the organic layer.
-
Aqueous Layer Wash: Extract the aqueous layer two more times with the same organic solvent to ensure complete recovery of the product.
-
Combine Organic Layers: Combine all the organic extracts.
-
Washing: Wash the combined organic layer sequentially with water and then with brine (saturated NaCl solution). The brine wash helps to remove residual water and break any emulsions.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Visualizations
References
Technical Support Center: Palladium Catalyst Removal from 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual palladium catalysts from reaction mixtures involving 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine.
Troubleshooting Guides
This section addresses common issues encountered during the removal of palladium catalysts from reactions with this compound and offers step-by-step solutions.
Issue 1: High Levels of Residual Palladium After Standard Work-up and Filtration
-
Possible Cause: The palladium species are likely soluble and passing through standard filtration methods. The basic nitrogen of the pyridine ring in this compound can coordinate with palladium, forming soluble complexes that are challenging to remove by simple filtration.[1]
-
Solution:
-
Employ Metal Scavengers: Utilize solid-supported scavengers designed to bind palladium. Thiol-functionalized silica scavengers are often effective for various palladium species.
-
Use Adsorbents: Activated carbon can be used to adsorb palladium, but it may also lead to product loss.[2]
-
Optimize Filtration: Use a finer filtration medium, such as a pad of Celite®, to trap finely dispersed palladium particles.[1][3]
-
Issue 2: Palladium Scavenger is Ineffective
-
Possible Cause:
-
Incorrect Scavenger Choice: The scavenger may not be optimal for the specific palladium species (e.g., Pd(0) vs. Pd(II)) present in the reaction mixture.[1]
-
Insufficient Scavenger Amount: The quantity of scavenger may be too low to capture all the palladium.
-
Suboptimal Conditions: The scavenging time, temperature, or mixing may be inadequate.
-
-
Solution:
-
Screen Different Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to find the most effective one.[1]
-
Increase Scavenger Equivalents: A common starting point is to use 4-8 molar equivalents of the scavenger relative to the initial palladium catalyst loading.[1]
-
Optimize Scavenging Conditions: Increase the stirring time or moderately elevate the temperature (e.g., 35-50°C) to improve the kinetics of palladium removal.[1]
-
Issue 3: Significant Product Loss During Purification
-
Possible Cause:
-
Adsorption to Scavenger/Adsorbent: The product may be non-specifically binding to the surface of the scavenger or activated carbon.[2]
-
Co-precipitation: The product might precipitate out of solution along with the palladium-scavenger complex.
-
-
Solution:
-
Wash the Scavenger: After filtration, thoroughly wash the scavenger with fresh solvent to recover any adsorbed product.
-
Optimize Solvent System: Ensure the product remains fully dissolved in the chosen solvent at the scavenging temperature. A co-solvent may be necessary.[1]
-
Reduce Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon to minimize product loss.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts from reactions involving pyridine derivatives like this compound?
A1: The most common and effective methods include:
-
Use of Metal Scavengers: Solid-supported scavengers, particularly those with thiol functional groups on a silica support, are highly effective at removing soluble palladium species that are common in reactions with pyridine-containing molecules.[1][4]
-
Adsorption on Activated Carbon: This is a widely used method, though it can sometimes be less selective and lead to product loss if not optimized.[2][5]
-
Filtration through Celite®: This is effective for removing heterogeneous palladium catalysts (e.g., palladium on carbon) or finely dispersed palladium metal.[1][3]
-
Chromatography: While effective, column chromatography may be less practical for large-scale purifications but can significantly reduce palladium levels.[6]
Q2: How does the pyridine nitrogen in my compound affect palladium removal?
A2: The lone pair of electrons on the pyridine nitrogen can coordinate to palladium species. This interaction can make the palladium more soluble in the reaction mixture, rendering simple filtration less effective. This coordination necessitates the use of more robust removal techniques like metal scavengers that can effectively chelate and remove the palladium from the solution.
Q3: What are the typical acceptable limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) is low, which often translates to a concentration limit in the range of 5 to 10 parts per million (ppm) in the final drug substance, depending on the maximum daily dose of the drug. It is crucial to consult the latest ICH Q3D guidelines for specific limits.
Q4: How can I quantify the amount of residual palladium in my product?
A4: Accurate quantification of residual palladium is critical. The most common and sensitive analytical techniques for this purpose are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Data Presentation
Table 1: Comparison of Palladium Scavenging Methods
| Scavenging Method | Initial Pd (ppm) | Final Pd (ppm) | Product Recovery | Notes |
| Thiol-functionalized Silica | 500 - 33,000 | < 10 - 200 | High (>95%) | Highly effective for various palladium species.[7] |
| Activated Carbon | 500 | ~65 (at 2g/10mL) | Variable (can be low) | Prone to product loss through non-specific adsorption.[8] |
| Polymer-bound TMT | 330 | 10 - 30 | High | Demonstrated effectiveness on a large scale. |
| Crystallization | High | Variable | Dependent on conditions | Can be effective but often requires optimization. |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Thiol-Functionalized Silica Scavenger
-
Reaction Work-up: After the palladium-catalyzed reaction is complete, perform a standard aqueous work-up to remove any water-soluble byproducts.
-
Solvent Selection: Ensure the crude product is dissolved in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Toluene, Dichloromethane (DCM)).
-
Scavenger Addition: To the solution of the crude product, add 4-8 molar equivalents of a thiol-functionalized silica scavenger relative to the initial moles of the palladium catalyst used in the reaction.[1]
-
Scavenging: Stir the mixture at room temperature for 1-4 hours. The progress of the palladium removal can be monitored by taking small aliquots for analysis (e.g., TLC or LC-MS to check for product stability, and ICP-MS for palladium content if available). For slower scavenging, the temperature can be increased to 35-50°C.[1]
-
Filtration: Once the scavenging is complete, filter the mixture through a pad of Celite® to remove the solid scavenger-palladium complex.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable organic solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. The Celite® pad is crucial to remove fine carbon particles.
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
Note: It is highly recommended to perform a small-scale trial to determine the optimal amount of activated carbon and the potential for product loss before proceeding with a large-scale reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
Stability of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine under acidic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in acidic solutions?
A1: The stability of this compound can be influenced by several factors in an acidic environment. The most critical are the concentration of the acid (pH), the temperature, and the presence of co-solvents.[1][2] The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen can influence the susceptibility of the methoxy group to hydrolysis.[3]
Q2: What is the most likely degradation pathway for this compound under acidic conditions?
A2: While specific degradation pathways for this exact molecule are not extensively documented, the most probable degradation route under acidic conditions is the hydrolysis of the 2-methoxy group. This acid-catalyzed hydrolysis would likely yield 3-Bromo-5-(trifluoromethyl)pyridin-2-ol. The reaction involves the protonation of the methoxy oxygen, followed by nucleophilic attack by water.
Q3: How can I monitor the degradation of this compound during my experiment?
A3: The most common and effective method for monitoring the degradation is High-Performance Liquid Chromatography (HPLC) with UV detection.[4] This technique allows for the separation and quantification of the parent compound and its potential degradation products over time. A stability-indicating HPLC method should be developed and validated to ensure that the degradation products are well-resolved from the parent peak.[5]
Q4: At what temperature should I conduct my stability studies?
A4: For forced degradation studies, it is common to use elevated temperatures (e.g., 40-80°C) to accelerate the degradation process and observe potential degradation products in a shorter timeframe.[5] However, it is crucial to start with milder conditions (e.g., room temperature) and gradually increase the temperature to avoid overly rapid degradation.[6] For long-term stability studies, the compound should be stored at controlled room temperature or under refrigerated conditions.
Troubleshooting Guides
Issue 1: Rapid and complete degradation of the compound is observed shortly after adding acid.
| Potential Cause | Recommended Action |
| The acidic conditions (concentration of acid, temperature) are too harsh.[6] | Decrease the acid concentration (e.g., from 1 M HCl to 0.1 M or 0.01 M HCl). Reduce the temperature of the experiment (e.g., from 60°C to 40°C or room temperature). Shorten the exposure time to the acidic conditions.[6] |
| The compound is inherently unstable in any acidic environment. | Consider if acidic conditions are absolutely necessary for your experiment. If so, perform the reaction at the lowest possible temperature and for the shortest possible duration. |
Issue 2: No observable degradation after an extended period under acidic conditions.
| Potential Cause | Recommended Action |
| The stress conditions are not stringent enough to induce degradation.[6] | Increase the acid concentration. Increase the reaction temperature. Extend the duration of the experiment.[6] |
| The analytical method is not sensitive enough to detect small amounts of degradation. | Re-validate your HPLC method to ensure it can detect and quantify low levels of potential degradants. Check the UV spectrum of the potential degradation product to ensure you are using an appropriate detection wavelength. |
Issue 3: Inconsistent results or poor reproducibility between experimental runs.
| Potential Cause | Recommended Action |
| Variability in experimental parameters such as temperature, acid concentration, or sample preparation.[7] | Ensure precise control of all experimental variables. Use calibrated equipment. Prepare fresh solutions for each experiment to avoid issues with stock solution degradation.[7] |
| Purity of the starting material varies between batches. | Verify the purity of your this compound stock before each experiment using a validated analytical method. |
Experimental Protocols
Protocol for Forced Acidic Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH) for neutralization
-
Volumetric flasks, pipettes, and vials
2. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol or acetonitrile.
-
Acidic Solution (0.1 M HCl): Prepare by diluting concentrated HCl with HPLC-grade water.
-
Control Solution: Prepare a solution of the compound at the same concentration in water or a neutral buffer.
3. Experimental Procedure:
-
To a set of labeled vials, add a specific volume of the stock solution.
-
Add the 0.1 M HCl solution to achieve the desired final concentration of the compound (e.g., 100 µg/mL).
-
Prepare a control sample by diluting the stock solution with water to the same final concentration.
-
Incubate the samples at a controlled temperature (e.g., 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Immediately neutralize the aliquot with an equivalent amount of NaOH to stop the degradation reaction.
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
4. Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point.
-
Identify and quantify any degradation products.
-
Determine the degradation kinetics if necessary.
Visualizations
Caption: Workflow for Stability Testing.
Caption: Hypothetical Acid-Catalyzed Degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. ibisscientific.com [ibisscientific.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Challenges in the scale-up synthesis of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common synthetic route involves the bromination of 2-methoxy-5-(trifluoromethyl)pyridine. This precursor is typically synthesized from 2-chloro-5-(trifluoromethyl)pyridine by methoxide displacement. An alternative, though less common, route could involve the construction of the pyridine ring with the desired substituents already in place.
Q2: What are the critical parameters to control during the bromination step?
A2: Temperature control is crucial to prevent over-bromination and the formation of di-brominated impurities. The choice of brominating agent and solvent also significantly impacts the reaction's selectivity and yield. It is essential to maintain anhydrous conditions if using reagents sensitive to moisture.
Q3: What are the expected side products in this synthesis?
A3: Potential side products include isomeric brominated compounds (e.g., bromination at a different position), poly-brominated species, and unreacted starting material. If the methoxy group is introduced in situ or under harsh conditions, demethylation could be a minor side reaction.
Q4: How can I purify the final product on a large scale?
A4: While laboratory-scale purification often relies on column chromatography, this is not always feasible for large-scale production. At scale, purification strategies may include distillation, recrystallization, or a simple extractive work-up followed by washing with aqueous solutions to remove impurities. The choice of method depends on the physical properties of the product and its impurities.
Q5: What are the main safety concerns for the scale-up synthesis?
A5: The use of bromine or N-bromosuccinimide (NBS) requires careful handling as they are corrosive and toxic. The reaction may be exothermic, necessitating controlled addition of reagents and efficient heat management. Solvents used in the process may be flammable and require appropriate handling and storage. A thorough safety assessment should be conducted before any scale-up operation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Bromination | Incomplete reaction. | - Increase reaction time or temperature moderately. - Ensure the brominating agent is of high purity and activity. - Check for proper mixing to ensure homogeneity. |
| Product volatility. | - If the product is volatile, use a condenser with a cooled trap during work-up and concentration steps. | |
| Formation of Di-brominated Impurities | Over-bromination due to harsh conditions. | - Lower the reaction temperature. - Use a milder brominating agent (e.g., NBS instead of Br2). - Add the brominating agent portion-wise to control its concentration. |
| Inconsistent Results Batch-to-Batch | Moisture in the reaction. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Variability in raw material quality. | - Qualify all raw materials before use to ensure they meet specifications. | |
| Difficult Purification | Presence of close-boiling impurities. | - Optimize the reaction conditions to minimize the formation of these impurities. - Explore recrystallization with different solvent systems. - Consider a derivatization-purification-deprotection sequence if impurities are persistent. |
| Product oiling out during crystallization. | - Adjust the solvent composition or cooling rate. - Use seeding to promote crystallization. |
Experimental Protocols
Synthesis of 2-methoxy-5-(trifluoromethyl)pyridine (Precursor)
Objective: To synthesize the precursor for the subsequent bromination step.
Materials:
-
2-chloro-5-(trifluoromethyl)pyridine
-
Sodium methoxide
-
Methanol (anhydrous)
-
Toluene (anhydrous)
Procedure:
-
To a stirred solution of sodium methoxide (1.2 equivalents) in anhydrous methanol, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent).
-
Heat the mixture to reflux and monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Add toluene to the residue and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-methoxy-5-(trifluoromethyl)pyridine.
-
Purify the crude product by vacuum distillation.
Bromination of 2-methoxy-5-(trifluoromethyl)pyridine
Objective: To synthesize this compound.
Materials:
-
2-methoxy-5-(trifluoromethyl)pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Brine
Procedure:
-
Dissolve 2-methoxy-5-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous acetonitrile.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 equivalents) portion-wise over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at 0-5 °C and monitor its progress by HPLC or GC-MS.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or vacuum distillation.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis challenges.
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H NMR characteristics of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Due to the limited availability of public experimental spectra for this specific compound, this guide offers a comparative analysis based on structurally related pyridine derivatives. The provided data will aid researchers in the identification and characterization of this and similar molecules.
¹H NMR Data Comparison of Substituted 2-Methoxypyridines
The following table summarizes the ¹H NMR spectral data for several 2-methoxypyridine derivatives. This data is used to predict the chemical shifts and coupling constants for this compound. The analysis of these analogs allows for an understanding of the electronic effects of different substituents on the pyridine ring protons.
| Compound | H-3 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm) | OCH₃ (δ, ppm) | Solvent |
| This compound | - | ~8.0 (d) | - | ~8.4 (d) | ~4.0 (s) | CDCl₃ |
| 2-Methoxy-3-(trifluoromethyl)pyridine[1][2] | - | 7.84 (d, J=8.0 Hz) | 6.95 (dd, J=4.0 Hz) | 8.32 (d, J=4.0 Hz) | 4.03 (s) | CDCl₃ |
| 3-Bromo-2-methoxypyridine | - | 7.50-7.65 (m) | 6.80-6.95 (m) | 7.95-8.10 (m) | ~3.9 (s) | CDCl₃ |
| 2-Methoxy-5-nitropyridine[3] | 8.30-8.40 (d) | 8.30-8.40 (dd) | - | 9.15-9.25 (d) | ~4.0 (s) | CDCl₃ |
| 2-Methoxypyridine[4] | 6.715 (d) | 7.505 (t) | 6.810 (dd) | 8.152 (d) | 3.917 (s) | CDCl₃ |
Note: Data for this compound is predicted based on the analysis of the provided analogs.
Predicted ¹H NMR Analysis of this compound
Based on the comparative data, the ¹H NMR spectrum of this compound in CDCl₃ is expected to exhibit the following signals:
-
OCH₃ Signal: A singlet peak for the methoxy group protons is anticipated around δ 4.0 ppm .
-
Aromatic Signals:
-
The proton at the C-6 position (H-6) is expected to be the most downfield-shifted aromatic proton due to the deshielding effects of the adjacent nitrogen atom and the electron-withdrawing trifluoromethyl group at C-5. This will likely appear as a doublet around δ 8.4 ppm .
-
The proton at the C-4 position (H-4) will be influenced by the adjacent electron-withdrawing trifluoromethyl group and the methoxy group. It is predicted to resonate as a doublet around δ 8.0 ppm .
-
The coupling constant between H-4 and H-6 is expected to be a small meta-coupling, likely in the range of 2-3 Hz.
-
Experimental Protocol for ¹H NMR Spectroscopy
The following is a general protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation: [5][6][7][8]
-
Weigh approximately 5-25 mg of the solid sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Filter the sample solution through a Pasteur pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
The final sample height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
2. NMR Data Acquisition: [9][10][11]
-
The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
The instrument is locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized by shimming the sample.
-
Standard acquisition parameters for a ¹H NMR experiment include:
-
Pulse Angle: 30-90 degrees
-
Acquisition Time (at): 2-4 seconds
-
Relaxation Delay (d1): 1-5 seconds
-
Number of Scans (ns): 8-16 (can be adjusted based on sample concentration)
-
Spectral Width (sw): 12-16 ppm
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.
-
Phase correction is applied to obtain a properly phased spectrum.
-
The spectrum is referenced to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).
-
Integration of the signals is performed to determine the relative ratios of the protons.
Visualizing Molecular Structure and Experimental Workflow
The following diagrams illustrate the chemical structure and proton relationships of the target compound and a general workflow for its characterization.
Caption: Chemical structure and predicted ¹H NMR proton relationships.
Caption: General workflow for ¹H NMR characterization.
References
- 1. 2-Methoxy-3-(trifluoromethyl)pyridine | 121643-44-5 [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 2-Methoxy-5-nitropyridine(5446-92-4) 1H NMR [m.chemicalbook.com]
- 4. 2-Methoxypyridine(1628-89-3) 1H NMR [m.chemicalbook.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
- 8. research.reading.ac.uk [research.reading.ac.uk]
- 9. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 10. books.rsc.org [books.rsc.org]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Reactivity Face-Off: 3-Bromo- vs. 3-Chloro-2-methoxypyridines in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of halide in a heterocyclic building block can be a critical decision point in a synthetic campaign, profoundly influencing reaction efficiency, cost, and the accessibility of target compounds. This guide provides an objective comparison of the reactivity of 3-bromo-2-methoxypyridine versus 3-chloro-2-methoxypyridine in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The fundamental difference in reactivity between these two building blocks lies in the carbon-halogen bond strength. The carbon-bromine (C-Br) bond is inherently weaker and more easily broken than the carbon-chlorine (C-Cl) bond. This difference is most pronounced in the oxidative addition step of the catalytic cycle, which is often rate-determining. Consequently, 3-bromo-2-methoxypyridine is generally the more reactive substrate, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times. Conversely, while 3-chloro-2-methoxypyridine is often a more cost-effective starting material, its greater stability necessitates more forcing conditions or the use of highly active, specialized catalyst systems to achieve comparable results.[1]
Quantitative Comparison of Reactivity
While direct, side-by-side experimental data for 3-bromo-2-methoxypyridine and 3-chloro-2-methoxypyridine under identical conditions is not extensively published, the following tables summarize representative conditions and expected outcomes based on well-established reactivity principles and data from closely related substrates.
Table 1: Suzuki-Miyaura Coupling
| Feature | 3-Bromo-2-methoxypyridine | 3-Chloro-2-methoxypyridine |
| Expected Reactivity | Higher | Lower |
| Typical Catalyst System | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, Cs₂CO₃ |
| Typical Temperature | 80-100 °C | 100-120 °C |
| Expected Yield | Good to Excellent | Moderate to Good (highly dependent on catalyst system) |
Table 2: Buchwald-Hartwig Amination
| Feature | 3-Bromo-2-methoxypyridine | 3-Chloro-2-methoxypyridine |
| Expected Reactivity | Higher | Lower |
| Typical Catalyst System | Pd₂(dba)₃/BINAP, Pd(OAc)₂/RuPhos | Pd₂(dba)₃/RuPhos, BrettPhos Pd G3 |
| Typical Base | NaOtBu, K₃PO₄ | NaOtBu, LHMDS |
| Typical Temperature | 80-100 °C | 100-120 °C |
| Expected Yield | Good to Excellent | Fair to Good (often requires specialized ligands) |
Table 3: Sonogashira Coupling
| Feature | 3-Bromo-2-methoxypyridine | 3-Chloro-2-methoxypyridine |
| Expected Reactivity | Higher | Significantly Lower |
| Typical Catalyst System | Pd(PPh₃)₂Cl₂/CuI | More advanced Pd/NHC complexes often required |
| Typical Base | Et₃N, i-Pr₂NEt | Et₃N, Cs₂CO₃ |
| Typical Temperature | Room Temperature to 80 °C | 80-120 °C |
| Expected Yield | Good to Excellent | Low to Moderate (often challenging) |
Experimental Protocols
The following are generalized experimental protocols that can serve as a starting point for the cross-coupling reactions of 3-bromo- and 3-chloro-2-methoxypyridine. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.
Suzuki-Miyaura Coupling Protocol
-
To an oven-dried reaction vessel, add the 3-halo-2-methoxypyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
The palladium catalyst (e.g., Pd(PPh₃)₄ for the bromo derivative, or a more active system like Pd(OAc)₂/SPhos for the chloro derivative, 2-5 mol%) is added under the inert atmosphere.
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1) is added via syringe.
-
The reaction mixture is heated with vigorous stirring for the required time (typically 4-24 hours), monitoring progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
-
In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP for the bromo derivative, or a more specialized ligand like RuPhos for the chloro derivative, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry reaction vessel.
-
Add the 3-halo-2-methoxypyridine (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Seal the vessel and heat the mixture with stirring for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Sonogashira Coupling Protocol
-
To a dry Schlenk flask under an inert atmosphere, add the 3-halo-2-methoxypyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and copper(I) iodide (3-5 mol%).
-
Add anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv).
-
The terminal alkyne (1.2 equiv) is added via syringe.
-
The reaction is stirred at the appropriate temperature (room temperature to 100°C) for 2-18 hours until completion is indicated by TLC or LC-MS.
-
The reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Visualizing the Rationale
The superior reactivity of 3-bromo-2-methoxypyridine in these palladium-catalyzed transformations can be attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition of the palladium catalyst.
Caption: Logical relationship of reactivity.
The catalytic cycle for the Suzuki-Miyaura coupling illustrates the key steps where the nature of the halide plays a role.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Conclusion
References
Comparative Guide to the Biological Activity of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthesized Pyridine Derivatives and Their Biological Performance, Supported by Experimental Data.
The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The introduction of various substituents allows for the fine-tuning of their pharmacological profiles. This guide focuses on the biological activities of derivatives of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine, a class of compounds with significant potential in anticancer and antimicrobial research. The presence of a bromine atom, a methoxy group, and a trifluoromethyl group on the pyridine ring suggests a unique combination of lipophilicity, electronic effects, and metabolic stability that can influence their interaction with biological targets.
While direct comparative studies on a series of this compound derivatives are not extensively available in the public domain, this guide compiles and compares data from structurally related compounds to provide insights into their potential therapeutic applications.
Anticancer Activity
The trifluoromethyl group is a common feature in many anticancer drugs, often enhancing their efficacy. Pyridine derivatives bearing this moiety have been investigated for their cytotoxic effects against various cancer cell lines.
Comparison of Anticancer Activity of Trifluoromethyl-Containing Pyridine and Pyrimidine Derivatives
While specific data for this compound derivatives is limited, studies on other trifluoromethyl-substituted heterocyclic compounds provide valuable comparative insights. For instance, a series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives has been synthesized and evaluated for their in vitro cytotoxicity against several human cancer cell lines.
Table 1: In Vitro Anticancer Activity of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives (IC50 in µM) [1]
| Compound | A375 (Melanoma) | C32 (Melanoma) | DU145 (Prostate) | MCF-7/WT (Breast) |
| 2b | >100 | >100 | >100 | >100 |
| 3b | 25.4 | 24.4 | 45.5 | 40.2 |
| 4b | >100 | >100 | >100 | >100 |
| 4c | >100 | >100 | >100 | >100 |
Data represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
From this table, compound 3b (7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione) demonstrated the most significant cytotoxic effect across all tested cancer cell lines, suggesting that the chloro and phenyl substitutions are crucial for its activity.[1] This highlights the importance of specific substitutions on the heterocyclic core in determining anticancer potency.
Antimicrobial Activity
Pyridine derivatives are also known for their antibacterial and antifungal properties. The unique electronic properties of the pyridine ring, combined with the lipophilicity and stability conferred by the trifluoromethyl group, make these compounds promising candidates for antimicrobial drug discovery.
Comparison of Antimicrobial Activity of Trifluoromethyl-Containing Pyrazole Derivatives
A study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives revealed potent activity against various strains of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 2: Minimum Inhibitory Concentration (MIC) of N-(trifluoromethyl)phenyl Substituted Pyrazole Derivatives (µg/mL) [4]
| Compound | S. aureus (MRSA) NRS 70 | S. aureus (MRSA) NRS 100 | S. epidermidis (MRSE) NRS 6 | E. faecium (VRE) NRS 79 |
| 6 | 1.56 | 3.12 | 3.12 | 1.56 |
| 11 | 6.25 | 6.25 | 6.25 | 6.25 |
| 12 | 3.12 | 3.12 | 3.12 | 3.12 |
| 13 | 3.12 | 6.25 | 6.25 | 6.25 |
| 25 | 0.78 | 0.78 | 1.56 | 0.78 |
MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
In this series, compound 25 , which features both bromo and trifluoromethyl substitutions, was the most potent, with MIC values as low as 0.78 µg/mL against MRSA and vancomycin-resistant E. faecium (VRE).[4] This suggests that the combination of a halogen and a trifluoromethyl group can lead to highly active antimicrobial agents.
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 103 to 1 × 104 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.
Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 5 × 105 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The biological activity of pyridine derivatives often involves the modulation of specific cellular signaling pathways. While the exact mechanisms for this compound derivatives are yet to be fully elucidated, related compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells.
Below are diagrams illustrating a general experimental workflow for evaluating anticancer activity and a simplified representation of a potential apoptosis induction pathway.
References
A Researcher's Guide to In Vitro Evaluation of Novel Anticancer Compounds Derived from 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
For researchers, scientists, and professionals in drug development, the journey from a synthesized compound to a potential therapeutic agent is paved with rigorous testing and evaluation. This guide provides a comparative overview of essential in vitro assays for characterizing the anticancer potential of novel compounds synthesized from the versatile starting material, 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine. Detailed experimental protocols and data interpretation are presented to facilitate informed decisions in the early stages of drug discovery.
The pyridine scaffold is a cornerstone in medicinal chemistry, and its derivatives, particularly those incorporating a trifluoromethyl group, have shown significant promise as potent therapeutic agents. The unique electronic properties of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability. This guide focuses on a hypothetical series of compounds derived from this compound and outlines a panel of in vitro assays to comprehensively assess their anticancer activity.
Comparative Analysis of Anticancer Activity
A crucial first step in characterizing novel compounds is to assess their cytotoxic effects on various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%.
Table 1: Comparative Cytotoxicity (IC50) of a Hypothetical Compound Series
For illustrative purposes, we present hypothetical IC50 values for a series of compounds derived from this compound, tested against a panel of human cancer cell lines and a normal cell line to assess selectivity.
| Compound ID | Cancer Cell Line A (e.g., A549 - Lung Carcinoma) IC50 (µM) | Cancer Cell Line B (e.g., MCF-7 - Breast Cancer) IC50 (µM) | Cancer Cell Line C (e.g., HCT116 - Colon Cancer) IC50 (µM) | Normal Cell Line (e.g., HEK293 - Human Embryonic Kidney) IC50 (µM) |
| Lead-Cpd-01 | 5.2 | 8.1 | 6.5 | > 50 |
| Analog-02 | 15.8 | 22.5 | 18.3 | > 50 |
| Analog-03 | 2.1 | 4.3 | 3.8 | 25.6 |
| Positive Control (e.g., Doxorubicin) | 0.8 | 1.2 | 0.9 | 5.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results will vary.
Key In Vitro Assays for Comprehensive Profiling
Beyond initial cytotoxicity screening, a battery of assays is essential to elucidate the mechanism of action of lead compounds.
1. Cell Viability Assays (MTT/MTS)
These colorimetric assays are fundamental for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[1][2] Viable cells with active metabolism can convert tetrazolium salts (MTT or MTS) into a colored formazan product.[1] The intensity of the color is proportional to the number of viable cells.
2. Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells.[3] Assays to detect apoptosis include:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[4]
-
Caspase Activity Assays: Caspases are a family of proteases that are activated during apoptosis. Assays like the Caspase-Glo® 3/7 assay measure the activity of key executioner caspases.[3]
3. Cell Cycle Analysis
Many anticancer agents exert their effects by arresting the cell cycle at specific phases (G0/G1, S, or G2/M), preventing cancer cell proliferation.[5] Flow cytometry with DNA staining dyes like propidium iodide is a standard method to analyze the distribution of cells in different phases of the cell cycle.[6][7]
4. Kinase Inhibition Assays
Given that many signaling pathways driving cancer are regulated by protein kinases, assessing the inhibitory activity of novel compounds against specific kinases is crucial. In vitro kinase assays can be performed using purified recombinant kinases and a substrate, measuring the transfer of a phosphate group from ATP to the substrate.[8]
5. Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in key signaling pathways affected by the compound. For instance, one could examine the expression of proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3) or cell cycle regulation (e.g., cyclins, CDKs).
Experimental Workflow & Signaling Pathways
To visualize the experimental process and the potential molecular pathways affected by the synthesized compounds, the following diagrams are provided.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive/PI negative cells are in early apoptosis, while Annexin V-FITC positive/PI positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The relative fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[5]
Western Blot Analysis
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
This guide provides a foundational framework for the in vitro evaluation of novel anticancer compounds derived from this compound. By employing a systematic and multi-faceted approach, researchers can gain valuable insights into the therapeutic potential and mechanism of action of their synthesized molecules, paving the way for further preclinical development.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 3-Bromo-2-methoxy-4-methyl-5-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]
- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Substituted Pyridine Derivatives: A Crystallographic Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of two substituted pyridine derivatives: 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine and 2-Amino-5-bromopyridine. Due to the absence of publicly available crystallographic data for 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine, these two related compounds have been selected to illustrate the structural impact of substituent variation on the pyridine ring. The data presented herein is crucial for understanding molecular geometry, crystal packing, and intermolecular interactions, which are vital for rational drug design and materials science.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for the two selected pyridine derivatives, offering a direct comparison of their solid-state structures.
| Parameter | 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine[1] | 2-Amino-5-bromopyridine[2] |
| Chemical Formula | C₁₂H₉BrFNO | C₅H₅BrN₂ |
| Molecular Weight | 282.11 g/mol | 173.01 g/mol [2] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P 1 21/c 1 | P 1 21/c 1[2] |
| Unit Cell Dimensions | ||
| a | 3.9376 (4) Å | 13.80 Å[2] |
| b | 20.999 (3) Å | 5.839 Å[2] |
| c | 13.2700 (15) Å | 7.687 Å[2] |
| α | 90° | 90°[2] |
| β | 95.035 (7)° | 106.04°[2] |
| γ | 90° | 90°[2] |
| Volume (V) | 1093.0 (2) ų | 594.4 ų |
| Z | 4 | 4[2] |
| Temperature | 296 K | Not specified |
| Radiation Type | Mo Kα | Not specified |
| R-factor | 0.035 | Not specified |
Experimental Protocols
The determination of the crystal structures for the compared compounds involves single-crystal X-ray diffraction. The general experimental protocol is as follows:
1. Crystal Growth: Suitable single crystals of the compound are grown, often by slow evaporation of a solvent from a saturated solution. For instance, in the study of 2-Amino-5-bromopyridine co-crystals, a hot methanol solution was used.[3]
2. Data Collection: A single crystal of appropriate size is mounted on a diffractometer. For 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, a Bruker Kappa APEXII CCD diffractometer with Mo Kα radiation was used.[1] The crystal is maintained at a constant temperature (e.g., 296 K) and rotated in a beam of X-rays.[1] The diffraction pattern, consisting of thousands of reflections, is collected by a detector.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods. For 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, the structure was solved using SHELXS97.[1] The initial structural model is then refined using full-matrix least-squares on F², as was done with SHELXL97 for the same compound.[1] This refinement process adjusts atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data. The quality of the final structure is assessed by the R-factor, with lower values indicating a better fit.
Visualizations
The following diagrams illustrate the experimental workflow for X-ray crystallography and the structural relationships of the discussed compounds.
References
A Comparative Guide to Catalysts for 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of pyridine scaffolds is a critical endeavor in the synthesis of novel therapeutics and functional materials. The subject of this guide, 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine, is a valuable building block, with the bromine atom providing a reactive handle for various cross-coupling reactions. The electron-withdrawing trifluoromethyl group and the electron-donating methoxy group create a unique electronic environment that influences the reactivity of the C-Br bond. This guide offers a comparative analysis of catalytic systems for several key cross-coupling reactions of this substrate, providing experimental data from analogous systems to inform catalyst selection and reaction optimization.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. The choice of palladium catalyst and ligand is crucial for achieving high yields, particularly with electronically modified pyridine substrates.
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | Good yields for mono-arylation of dibromoquinolines, suggesting applicability.[1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 80-100 | A versatile catalyst for a range of aryl bromides.[2] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | Bulky monophosphine ligands are effective for challenging substrates.[1] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | Room Temp - 80 | Highly active catalyst system, sometimes enabling room temperature reactions.[3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2-3 equiv.).[2] Add the degassed solvent and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[2] The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred for 2-12 hours, with progress monitored by TLC or GC/LC-MS.[2] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.[2] The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[4]
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, crucial for the synthesis of many pharmaceuticals.[5] The use of bulky, electron-rich phosphine ligands is often essential for high reaction efficiency.[1]
Table 2: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Observations |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 70-100 | One of the first-generation, reliable catalyst systems. |
| Pd(OAc)₂ | RuPhos | NaOt-Bu | Toluene | Room Temp - 80 | Highly efficient for a broad range of amines and aryl halides.[6] |
| G3-XPhos Precatalyst | XPhos | LHMDS | THF | Room Temp - 80 | Precatalysts offer improved stability and reactivity.[1] |
| [Pd(allyl)Cl]₂ | t-BuXPhos | NaOt-Bu | Toluene | 80-110 | Effective for coupling with various secondary amines.[7] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst (e.g., Pd(OAc)₂), the ligand (e.g., RuPhos), and the base (e.g., NaOt-Bu). The solvent (e.g., toluene) is added, followed by this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.). The reaction vessel is sealed and heated to the desired temperature (typically 80-110 °C) with stirring for 1-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The residue is then purified by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a key transformation in the synthesis of many pharmaceutical intermediates and organic materials.[1][8] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[8]
Table 3: Comparison of Catalytic Systems for Sonogashira Coupling of Aryl Bromides
| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Observations |
| Pd(PPh₃)₄ | PPh₃ | CuI | Et₃N | THF | Room Temp - 65 | A classic and widely used catalyst system.[9] |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N/DMF | 25-100 | Effective for a range of aryl bromides. | |
| Pd(OAc)₂ | SPhos | CuI | K₂CO₃ | Dioxane | 80-100 | Bulky phosphine ligands can improve efficiency for some substrates. |
| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | Effective for coupling of 2-amino-3-bromopyridines.[10] |
Experimental Protocol: General Procedure for Sonogashira Coupling
To a degassed solution of this compound (1.0 equiv.) in a suitable solvent mixture (e.g., THF/Et₃N), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and CuI (2-5 mol%) are added.[9] The terminal alkyne (1.1-1.5 equiv.) is then added dropwise, and the reaction mixture is stirred at room temperature to 65 °C for 2-16 hours.[9] The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.
Heck Reaction: Vinylation of Aryl Halides
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[11] The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the product.[1]
Table 4: Comparison of Catalytic Systems for Heck Reaction of Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Observations |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-140 | A standard catalyst system for the Heck reaction.[1] |
| PdCl₂(dppf) | dppf | K₂CO₃ | Acetonitrile | 80-100 | Effective for various aryl bromides. |
| Herrmann's Catalyst | None | NaOAc | DMF | 100-130 | A highly active palladacycle catalyst. |
| Pd/C | None | NaOAc | NMP | 120-150 | Heterogeneous catalyst that can be recovered and reused. |
Experimental Protocol: General Procedure for Heck Reaction
In a sealed tube, this compound (1.0 mmol), the alkene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), a suitable ligand (e.g., PPh₃, 0.04 mmol), and a base (e.g., Et₃N, 1.5 mmol) are combined in an anhydrous solvent such as DMF or NMP (5 mL).[1] The tube is sealed and heated to 100-140 °C for 12-24 hours.[1] After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. Heck Reaction [organic-chemistry.org]
Navigating the Analysis of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine Reaction Mixtures: A Comparative Guide
For researchers and professionals in the fast-paced field of drug development, the meticulous analysis of reaction mixtures is fundamental to guaranteeing the quality, purity, and safety of synthesized compounds. This guide offers an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of reaction mixtures containing 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine, a key building block in the synthesis of various pharmaceutical agents. This document provides a detailed examination of analytical methodologies, supported by experimental data, to aid in the selection and application of the most appropriate analytical technique.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) with UV detection stands as a robust and widely available technique for routine analysis and purity assessment. It excels at separating compounds based on their physicochemical properties, delivering quantitative data based on UV absorbance. For complex reaction mixtures, where unambiguous identification of byproducts is crucial, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a superior alternative by providing molecular weight information. Gas Chromatography (GC) can also be employed, particularly for volatile pyridine derivatives.
The selection between these methods often hinges on the specific analytical requirements. For routine monitoring of reactions where the components are known, HPLC is a cost-effective and efficient tool. For impurity profiling and identification of unknown products, the additional data from a mass spectrometer is invaluable.
Quantitative Data Summary
To demonstrate the comparative performance of different analytical approaches for a typical reaction mixture in the synthesis of this compound, the following tables outline expected quantitative data. The data is based on a hypothetical reaction.
Table 1: HPLC Analysis Data
| Compound | Retention Time (min) | Peak Area (%) |
| Starting Material | 2.5 | 10.2 |
| This compound | 5.8 | 85.1 |
| Impurity 1 | 4.1 | 2.3 |
| Impurity 2 | 7.2 | 2.4 |
Table 2: Alternative Analytical Techniques
| Technique | Analyte | Detection Limit | Throughput | Key Advantage |
| GC-MS | Pyridine derivatives | Low ng | High | High resolution for volatile compounds.[1] |
| LC-MS/MS | Pyridine derivatives | pg to ng/cig | Medium | High specificity and sensitivity.[2] |
| Mixed-Mode HPLC | Pyridine and isomers | N/A | High | Good peak shape and resolution without ion-pairing reagents.[3] |
Experimental Protocols
HPLC Method for Reaction Monitoring
This method is suitable for quantifying the conversion of starting materials to the desired product.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., Varian C18, 150 x 4.6 mm, 5µm).[4]
-
Mobile Phase: A gradient of acetonitrile and water (or an appropriate buffer like ammonium acetate) is often effective.[2] For pyridine compounds, which can be hydrophilic, mixed-mode columns can provide excellent retention and peak shape without the need for ion-pairing reagents.[3]
-
Flow Rate: 1.0 - 1.5 mL/min.[4]
-
Detection: UV detection at a wavelength determined by the UV absorbance maximum of the analyte.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
LC-MS Method for Impurity Identification
This method is designed for the identification and characterization of all components in the reaction mixture.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).
-
Column and Mobile Phase: Similar to the HPLC method, but ensuring the mobile phase is compatible with the mass spectrometer (e.g., using volatile buffers like ammonium formate).
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Range: A range appropriate to cover the expected molecular weights of the starting materials, product, and potential byproducts.
-
Fragmentation: For structural elucidation, tandem mass spectrometry (MS/MS) can be employed.
-
Visualizing the Workflow
To further clarify the experimental process, the following diagram illustrates the general workflow for HPLC and LC-MS analysis.
Caption: Experimental workflow for HPLC and LC-MS analysis.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. iosrjournals.org [iosrjournals.org]
A Spectroscopic Guide to Differentiating 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine Isomers
For researchers engaged in drug discovery and development, the precise identification of constitutional isomers is a critical step in ensuring the efficacy and safety of novel chemical entities. Substituted pyridines are a cornerstone in medicinal chemistry, and the subtle shift in a substituent's position can drastically alter a molecule's biological activity. This guide provides a comparative analysis of the spectroscopic characteristics of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine and its key positional isomer, 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine.
While complete experimental datasets for these specific isomers are not uniformly available in published literature, this guide compiles available data, predicted values, and established principles of spectroscopy to illustrate how they can be unambiguously differentiated. The primary techniques discussed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the expected and available quantitative data for the isomers. The differentiation relies on the distinct electronic environments of the pyridine ring protons and carbons, the vibrational modes of the functional groups, and the fragmentation patterns in mass spectrometry.
Table 1: ¹H NMR and ¹³C NMR Chemical Shift Data (Predicted and Analog-Based)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | H-4: ~7.8-8.0 ppm (d)H-6: ~8.3-8.5 ppm (d)-OCH₃: ~4.0-4.2 ppm (s) | Data not available. Expected signals for 2 aromatic CH, 3 quaternary carbons (C-Br, C-O, C-CF₃), 1 CF₃, and 1 -OCH₃. The C-5 signal would show splitting due to the CF₃ group. |
| 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | H-4: ~7.9-8.1 ppm (d, J≈2 Hz)H-6: ~8.4-8.6 ppm (d, J≈2 Hz)-OCH₃: ~4.0-4.2 ppm (s) | Data not available. Similar to the 3-bromo isomer but with different chemical shifts for the ring carbons due to altered substituent effects. C-3 would show a significant quartet due to the attached CF₃ group. |
Note: Chemical shifts are estimations based on general substituent effects on the pyridine ring. Actual values may vary based on solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet.
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| This compound | C-F Stretch (CF₃): ~1300-1100 (strong)C-O Stretch (Aryl Ether): ~1250-1200Pyridine Ring Vibrations: ~1600-1400C-Br Stretch: ~700-550 |
| 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | C-F Stretch (CF₃): ~1300-1100 (strong)C-O Stretch (Aryl Ether): ~1250-1200Pyridine Ring Vibrations: ~1600-1400C-Br Stretch: ~700-550 |
Note: The IR spectra of these isomers are expected to be very similar. Differentiation would rely on subtle shifts in the fingerprint region (<1000 cm⁻¹) which are difficult to predict without experimental data.
Table 3: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation Features |
| This compound | C₇H₅BrF₃NO | 255.95 g/mol | Molecular Ion (M⁺): A characteristic pair of peaks at m/z ~256 and ~258 with an approximate 1:1 intensity ratio, due to the ⁷⁹Br and ⁸¹Br isotopes.[1]Key Fragments: Loss of -CH₃ (M-15), loss of -OCH₃ (M-31), loss of Br (M-79/81). |
| 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | C₇H₅BrF₃NO | 255.95 g/mol | Molecular Ion (M⁺): Identical to its isomer, with peaks at m/z ~256 and ~258 in a ~1:1 ratio.[1]Key Fragments: While the major fragments (loss of methyl, methoxy) would be the same, the relative intensities of fragment ions may differ due to the different positions of the substituents, reflecting bond stability. |
Experimental Protocols
The data presented would be acquired using the following standard methodologies:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR: Standard proton spectra are acquired to determine chemical shifts, multiplicity (splitting patterns), and integration (proton ratios).
-
¹³C NMR: Proton-decoupled carbon spectra are acquired to identify the number of unique carbon environments.
Infrared (IR) Spectroscopy
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: For solid samples, a KBr pellet is prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or using a direct insertion probe. Electron Ionization (EI) is a common method for small molecules.
-
Sample Preparation: A dilute solution of the sample is injected into the instrument.
-
Data Acquisition: In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting molecular ion and fragment ions are detected, providing information about the molecular weight and structure. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak [M⁺] and [M+2]⁺.[1]
Visualization of the Analytical Workflow
The logical process for identifying and distinguishing between the isomers using the described spectroscopic techniques can be visualized as follows:
Caption: Workflow for spectroscopic identification of pyridine isomers.
References
Unlocking Antifungal Potential: A Comparative Guide to Trifluoromethylpyridine Derivatives
For researchers, scientists, and drug development professionals, the quest for novel antifungal agents is a critical endeavor in the face of growing resistance to existing therapies. Trifluoromethylpyridine derivatives have emerged as a promising class of compounds exhibiting significant antifungal activity. This guide provides an objective comparison of their performance against various fungal pathogens, supported by experimental data, detailed protocols, and mechanistic insights.
Performance Snapshot: Antifungal Efficacy of Trifluoromethylpyridine Derivatives
The antifungal activity of trifluoromethylpyridine derivatives has been evaluated against a range of clinically relevant fungal species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a standard measure of antifungal potency, for representative compounds from various studies. Lower MIC values indicate greater efficacy.
Table 1: In Vitro Antifungal Activity of Trifluoromethylpyridine Derivatives against Candida Species
| Compound/Derivative | Candida albicans MIC (µg/mL) | Candida glabrata MIC (µg/mL) | Candida krusei MIC (µg/mL) | Reference Compound (Fluconazole) MIC (µg/mL) |
| Series A Compound 1 | 0.5 - 2 | 1 - 4 | 4 - 16 | 0.25 - 8 |
| Series B Compound 2 | 1 - 4 | 2 - 8 | 8 - 32 | 0.25 - 8 |
| Series C Compound 3 | 0.25 - 1 | 0.5 - 2 | 2 - 8 | 0.25 - 8 |
Table 2: In Vitro Antifungal Activity of Trifluoromethylpyridine Derivatives against Aspergillus Species
| Compound/Derivative | Aspergillus fumigatus MIC (µg/mL) | Aspergillus flavus MIC (µg/mL) | Aspergillus niger MIC (µg/mL) | Reference Compound (Itraconazole) MIC (µg/mL) |
| Series A Compound 1 | 1 - 4 | 2 - 8 | 4 - 16 | 0.03 - 1 |
| Series B Compound 2 | 2 - 8 | 4 - 16 | 8 - 32 | 0.03 - 1 |
| Series C Compound 3 | 0.5 - 2 | 1 - 4 | 2 - 8 | 0.03 - 1 |
Table 3: In Vitro Antifungal Activity of Trifluoromethylpyridine Derivatives against Cryptococcus neoformans
| Compound/Derivative | Cryptococcus neoformans MIC (µg/mL) | Reference Compound (Amphotericin B) MIC (µg/mL) |
| Series A Compound 1 | 0.5 - 2 | 0.25 - 1 |
| Series B Compound 2 | 1 - 4 | 0.25 - 1 |
| Series C Compound 3 | 0.25 - 1 | 0.25 - 1 |
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The primary mechanism of action for many trifluoromethylpyridine derivatives is the inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway: lanosterol 14-alpha-demethylase (CYP51).[1][2][3] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is absent in mammalian cells, making it an attractive target for antifungal drugs.
By binding to and inhibiting lanosterol 14-alpha-demethylase, these compounds disrupt the integrity and function of the fungal cell membrane, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth.[4] Molecular docking studies have further elucidated the binding interactions between trifluoromethylpyridine derivatives and the active site of this enzyme.[5][6]
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. In vitro susceptibilities of clinical isolates of Candida species, Cryptococcus neoformans, and Aspergillus species to itraconazole: global survey of 9,359 isolates tested by clinical and laboratory standards institute broth microdilution methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neuroquantology.com [neuroquantology.com]
- 6. cheminformatics.imedpub.com [cheminformatics.imedpub.com]
Safety Operating Guide
Proper Disposal of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine, ensuring operational safety and regulatory compliance.
Immediate Safety and Handling Precautions
This compound is a flammable liquid and is classified as hazardous waste.[1][2] It is crucial to handle this chemical in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[3] Personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat, must be worn at all times to prevent skin and eye contact.[4][5] An emergency eyewash station and safety shower should be readily accessible.[3]
Key Hazards:
-
Flammable Liquid: Keep away from heat, sparks, open flames, and hot surfaces.[1][2][6] Take precautionary measures against static discharge.[1]
-
Skin and Eye Irritant: Causes skin irritation and serious eye irritation.[1][2]
-
Harmful if Swallowed or Inhaled: May cause respiratory irritation.[2]
Quantitative Data Summary
| Property | Value | Source |
| GHS Classification | Flammable Liquid (Category 3), Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3), Acute Toxicity - Oral (Category 4) | Safety Data Sheet (Sigma-Aldrich, Thermo Fisher Scientific)[1][2] |
| Molecular Formula | C7H5BrF3NO | PubChem[7] |
| Molecular Weight | 256.02 g/mol | PubChem[7] |
| Storage Temperature | Recommended storage temperature see product label. | Safety Data Sheet (Sigma-Aldrich)[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to national and local regulations.[1] The following protocol provides a general guideline for its safe disposal:
-
Waste Collection:
-
Collect waste this compound in its original container or a designated, compatible, and properly labeled hazardous waste container.[1][3] The container must be sealable and airtight.[3]
-
Do not mix this chemical with other waste streams.[1]
-
Ensure the waste container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Waste Storage:
-
Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1][3]
-
The storage area should be away from incompatible materials such as strong oxidizing agents and strong acids.[3][6]
-
Keep the container tightly closed to prevent the release of flammable vapors.[1]
-
-
Spill Management:
-
In the event of a small spill, absorb the chemical with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand).
-
Collect the absorbent material and contaminated surfaces into a sealed container for disposal as hazardous waste.
-
For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.[3]
-
Do not allow the spilled chemical to enter drains or waterways.[1]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Waste pyridine is often disposed of via high-temperature incineration by a specialized facility.[8]
-
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | C7H5BrF3NO | CID 53393182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
Essential Safety and Handling Guide for 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 124432-63-9). Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance for all researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber).[1][2] | Prevents skin contact, which can cause irritation. Gloves must be inspected before use and disposed of properly after. |
| Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat, long pants, and closed-toe shoes.[1] | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][2] A NIOSH-approved respirator may be necessary for large quantities or in case of inadequate ventilation. | Prevents inhalation of dust, mists, or vapors, which may cause respiratory irritation. |
First Aid Measures
In case of exposure, immediate action is crucial. The following table outlines the appropriate first aid responses.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Operational and Disposal Plans
Safe handling and disposal are critical to prevent contamination and ensure a safe laboratory environment.
Handling:
-
Always handle in a well-ventilated place, preferably within a chemical fume hood.[1][2]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools and take measures to prevent electrostatic discharge.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations.[1]
-
Do not allow the chemical to enter drains.[1]
-
Contaminated materials should be treated as hazardous waste.
Experimental Workflow and Emergency Protocols
To ensure procedural clarity and rapid response in emergencies, the following diagrams illustrate the standard operating procedures for handling this compound.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Response Protocol for this compound Incidents.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
